Tadalafil-13C2,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione |
InChI |
InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1 |
InChI Key |
GSRITWJRFRTCLD-DFPDFPTCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Tadalafil-13C2,d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Tadalafil-13C2,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The document details the typical isotopic purity specifications, the methodologies for its determination, and a standardized workflow for quality control assessment.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that ensures accuracy and precision in mass spectrometry-based quantification assays. Manufacturers of stable isotope-labeled compounds provide a Certificate of Analysis (CofA) that specifies the isotopic distribution. While the exact values may vary slightly between batches and suppliers, the data presented below represents typical specifications for high-quality this compound.
| Parameter | Specification |
| Isotopic Enrichment for ¹³C | ≥ 99% |
| Isotopic Enrichment for Deuterium (d) | ≥ 98% |
| Chemical Purity | ≥ 98% |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for labeled compounds such as this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
Mass spectrometry is the most common method for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the relative abundance of each isotopologue can be accurately measured.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically employed.
Procedure:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration appropriate for the mass spectrometer's sensitivity.
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI). The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the intact molecule.
-
Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The relative intensity of the peak for the desired labeled molecule (with two ¹³C atoms and three deuterium atoms) is compared to the intensities of the peaks for the unlabeled molecule and other isotopic variants to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the isotopic purity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
Procedure:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: A proton NMR spectrum is acquired to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the deuterated positions confirms the deuterium labeling.
-
¹³C NMR Analysis: A carbon-13 NMR spectrum is acquired. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced, confirming the carbon-13 enrichment.
-
Data Analysis: The integration of the signals in the respective spectra allows for the quantification of the isotopic enrichment at specific sites.
Workflow for Isotopic Purity Verification
The following diagram illustrates a typical workflow for the verification of the isotopic purity of this compound upon receipt from a supplier.
An In-depth Technical Guide to the Synthesis and Characterization of Tadalafil-¹³C₂,d₃
This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the isotopically labeled internal standard, Tadalafil-¹³C₂,d₃. This stable isotope-labeled analog of Tadalafil is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The use of stable isotope-labeled internal standards, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative bioanalytical assays using mass spectrometry. The incorporation of two ¹³C atoms and three deuterium atoms results in a mass shift of +5 atomic mass units, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical and physical properties.
Proposed Synthesis of Tadalafil-¹³C₂,d₃
The synthesis of Tadalafil-¹³C₂,d₃ can be achieved through a multi-step process adapted from established synthetic routes for Tadalafil.[1] The key steps involve the introduction of the isotopic labels via commercially available precursors. A plausible synthetic pathway is outlined below.
Diagram of the Proposed Synthetic Workflow for Tadalafil-¹³C₂,d₃
Caption: Proposed synthetic workflow for Tadalafil-¹³C₂,d₃.
Experimental Protocol for Synthesis
Step 1: Pictet-Spengler Reaction
-
To a suspension of D-tryptophan methyl ester hydrochloride in a suitable solvent such as acetonitrile or isopropanol, add piperonal.[2]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the hydrochloride salt of the cis-tetrahydro-β-carboline intermediate.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the desired cis-isomer with high diastereoselectivity.[3]
Step 2: Chloroacetylation with ¹³C₂-labeled Reagent
-
Suspend the cis-tetrahydro-β-carboline intermediate in a suitable solvent system, such as a mixture of acetonitrile and an aqueous solution of a mild base like sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Chloroacetyl chloride-¹³C₂ in a suitable solvent (e.g., acetonitrile) to the cooled suspension.
-
Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.
Step 3: Cyclization with d₃-labeled Reagent
-
Dissolve the N-chloroacetyl-¹³C₂ intermediate obtained from the previous step in a suitable solvent, such as tetrahydrofuran (THF).
-
Add Methylamine-d₃ hydrochloride to the solution. The reaction may be heated to facilitate the cyclization.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the crude Tadalafil-¹³C₂,d₃.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.
Isotopically Labeled Starting Materials
The following isotopically labeled starting materials are commercially available from various suppliers:
| Labeled Reagent | Supplier Examples |
| Chloroacetyl chloride-¹³C₂ | Sigma-Aldrich, LGC Standards, Eurisotop |
| Methylamine-d₃ hydrochloride | Cambridge Isotope Laboratories, Sigma-Aldrich, Eurisotop |
Characterization of Tadalafil-¹³C₂,d₃
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tadalafil-¹³C₂,d₃. The following analytical techniques are recommended.
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of Tadalafil-¹³C₂,d₃.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Tadalafil.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 285 nm |
| Injection Volume | 10-20 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of isotopic labeling.
Predicted ¹H NMR (in DMSO-d₆): The ¹H NMR spectrum is expected to be very similar to that of unlabeled Tadalafil, with the notable absence of the N-methyl singlet proton signal around 2.8 ppm. Protons on the carbon adjacent to the ¹³C-labeled carbonyl group may exhibit coupling to the ¹³C nucleus, resulting in satellite peaks.
Predicted ¹³C NMR (in DMSO-d₆): The ¹³C NMR spectrum will show two significantly enhanced signals corresponding to the two ¹³C-labeled carbons in the chloroacetyl moiety. The chemical shifts of other carbons will be largely unaffected.
Reference ¹H NMR Data for Unlabeled Tadalafil (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.8 | s | Indole N-H |
| ~7.5-6.8 | m | Aromatic protons |
| ~5.9 | s | O-CH₂-O |
| ~4.2 | m | CH |
| ~3.5-2.9 | m | CH₂ protons |
| ~2.8 | s | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of Tadalafil-¹³C₂,d₃.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be performed to confirm the accurate mass of the molecular ion.
Predicted Molecular Ions:
| Ion | Predicted m/z for Tadalafil-¹³C₂,d₃ |
| [M+H]⁺ | 395.18 |
| [M+Na]⁺ | 417.16 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is used to confirm the identity and fragmentation pattern. The fragmentation of Tadalafil-¹³C₂,d₃ is expected to be similar to that of unlabeled Tadalafil, with mass shifts in the fragment ions containing the isotopic labels.
Predicted Fragmentation:
| Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| 395.18 | Fragments corresponding to the loss of the labeled side chain and other characteristic fragments of the Tadalafil core structure. A key fragment corresponding to the piperazinedione ring with the labeled methyl group will show a +3 mass shift. |
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and comprehensive characterization of Tadalafil-¹³C₂,d₃. The proposed synthetic route utilizes commercially available isotopically labeled precursors, making it accessible for appropriately equipped laboratories. The detailed characterization protocols provide a framework for ensuring the quality and suitability of the synthesized material for use as an internal standard in demanding bioanalytical applications. The data presented herein will be invaluable to researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.
References
A Technical Guide to the Physicochemical Properties of Tadalafil and Its Stable Isotopes
This technical guide provides an in-depth overview of the core physicochemical properties of Tadalafil and its stable isotopologues. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines key quantitative data, details relevant experimental methodologies, and illustrates the biochemical pathway of Tadalafil.
Introduction to Tadalafil
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, making it a cornerstone treatment for erectile dysfunction and pulmonary arterial hypertension.
Stable isotope-labeled (SIL) Tadalafil, such as Tadalafil-d₃, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, allowing for precise differentiation from the unlabeled drug without altering the fundamental chemical behavior. While their chemical reactivity is nearly identical, isotopic substitution can introduce subtle but measurable differences in physicochemical properties.
Physicochemical Properties
The following tables summarize the key physicochemical properties of Tadalafil. Data for stable isotopes are often not explicitly published; however, the expected theoretical deviations are discussed below.
Table 1: General and Physical Properties of Tadalafil
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉N₃O₄ | |
| Molecular Weight | 389.4 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 298-300 °C | |
| Polymorphism | Exists in multiple polymorphic forms |
Table 2: Solubility and Partitioning Properties of Tadalafil
| Property | Value | Conditions | Reference |
| Aqueous Solubility | ~2 µg/mL | At 25 °C | |
| LogP (Octanol-Water) | 2.4 | ||
| pKa (Basic) | 3.5 (for the piperazine nitrogen) |
Impact of Stable Isotope Labeling on Physicochemical Properties
Direct experimental data on the physicochemical properties of Tadalafil's stable isotopes are scarce. However, the effects of isotopic substitution (e.g., replacing ¹H with ²H, or ¹²C with ¹³C) are generally well-understood and predictable:
-
Melting and Boiling Points: Isotopic substitution, particularly deuteration, increases the molecular weight, leading to stronger van der Waals forces. This typically results in a marginal increase in melting and boiling points.
-
pKa and Acidity: The substitution of hydrogen with deuterium can slightly alter the acidity or basicity of a molecule. A C-D bond is slightly less polarizable and has a lower zero-point energy than a C-H bond, which can lead to small changes in the pKa of nearby functional groups.
-
Solubility and LogP: These properties are unlikely to be significantly affected by isotopic labeling, as the overall polarity and hydrogen bonding capabilities of the molecule remain largely unchanged.
-
Kinetic Isotope Effect (KIE): The most significant impact of isotopic substitution is on reaction rates. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, metabolic processes that involve the cleavage of a C-H bond will be slower for the deuterated isotopologue. This KIE is a foundational principle for using SIL compounds in metabolism studies.
Tadalafil Signaling Pathway
Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme within the cGMP signaling pathway. The following diagram illustrates this mechanism of action.
Experimental Protocols
The following sections describe standardized methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like Tadalafil.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid Tadalafil transitions to a liquid.
Methodology:
-
A small, finely powdered sample of Tadalafil is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantify the solubility of Tadalafil in water at a specified temperature, compliant with USP standards.
Methodology:
-
An excess amount of solid Tadalafil is added to a known volume of purified water in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of Tadalafil in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
The following diagram outlines the general workflow for this procedure.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of Tadalafil's ionizable functional groups.
Methodology:
-
A precise amount of Tadalafil is dissolved in a suitable solvent (often a water-methanol co-solvent system due to low aqueous solubility).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized titrant (e.g., HCl for a basic group) is added in small, precise increments using an automated burette.
-
The pH of the solution is recorded after each addition of titrant.
-
The pKa is determined from the resulting titration curve, typically calculated as the pH at the half-equivalence point. The data can be analyzed using derivative plots to pinpoint the inflection point with high accuracy.
Technical Guide: Tadalafil-13C2,d3 Certificate of Analysis Specifications
This technical guide provides a comprehensive overview of the typical specifications found in a Certificate of Analysis (CoA) for Tadalafil-13C2,d3, an isotopically labeled version of Tadalafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.
This compound serves as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Tadalafil in biological matrices.[1] The incorporation of stable isotopes (¹³C and ²H) results in a compound with a higher molecular weight than the parent drug, allowing for its differentiation in mass spectrometry while maintaining similar chemical and physical properties.[2]
Quantitative Data Summary
The following table summarizes the typical specifications for this compound. These values are representative of a high-quality standard suitable for research and development purposes.
| Parameter | Specification | Typical Value |
| Identity | ||
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₂₁¹³C₂H₁₇D₃N₂O₄ | Conforms |
| Molecular Weight | 393.42 g/mol | Conforms |
| Purity | ||
| Chemical Purity (by HPLC) | ≥ 98% | 99.5% |
| Isotopic Enrichment | ||
| Isotopic Purity (by MS) | ≥ 99 atom % D; ≥ 99 atom % ¹³C | Conforms |
| Physical Properties | ||
| Solubility | Soluble in DMSO, Methanol | Conforms |
| Storage Conditions | Room temperature, may vary | See CoA |
Experimental Protocols
Detailed methodologies for the key analytical tests performed to generate the data in a Certificate of Analysis are outlined below.
2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Lichrocart RP-18, 250mm x 4.6mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile, and methanol. A common ratio is 45:35:20 (v/v/v).[3]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of 285 nm.
-
Procedure:
-
A standard solution of this compound is prepared in the mobile phase.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.
-
Purity is calculated as the ratio of the main peak area to the total area of all peaks.
-
2.2. Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is employed to confirm the identity and determine the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Full scan mode to determine the molecular weight and fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for sensitive detection.[4]
-
Precursor and Product Ions: For Tadalafil-d3, the precursor to product ion transition is often monitored at m/z 393.1 → 271.2.[1] For unlabeled Tadalafil, the transition is m/z 390.3 → 268.2.[1]
-
Procedure:
-
A dilute solution of the sample is infused into the mass spectrometer.
-
The mass spectrum is acquired.
-
The isotopic distribution is analyzed to confirm the incorporation of two ¹³C atoms and three deuterium atoms.
-
The isotopic purity is calculated by comparing the intensity of the desired isotopologue (this compound) to the intensities of other isotopologues.
-
Visualizations
3.1. Quality Control Workflow for this compound
The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of this compound.
3.2. Structural Relationship of Tadalafil and this compound
This diagram shows the structural relationship between Tadalafil and its isotopically labeled form, highlighting the positions of the isotopic labels.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro mechanism of action of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to design and interpret in vitro studies involving this compound.
Core Mechanism of Action: Selective PDE5 Inhibition
Tadalafil's primary mechanism of action is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, most notably in smooth muscle relaxation.[2]
In an in vitro setting, the nitric oxide (NO) signaling pathway is often stimulated to assess the effects of PDE5 inhibitors. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, leading to its accumulation.[2] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation.
Quantitative Analysis of Tadalafil's In Vitro Activity
The potency and selectivity of Tadalafil have been extensively characterized in numerous in vitro studies. The following table summarizes key quantitative data, providing a comparative overview of its activity against various phosphodiesterase isoforms.
| Parameter | PDE Isoform | Value | Notes | Reference(s) |
| IC50 | PDE5 | 1.8 nM | The half maximal inhibitory concentration, indicating high potency. | [1] |
| PDE5 | 2 nM | [3] | ||
| PDE6 | >700-fold less potent than for PDE5 | Tadalafil exhibits high selectivity over PDE6, which is involved in phototransduction in the retina. This selectivity profile is associated with a lower incidence of visual disturbances compared to less selective PDE5 inhibitors. | [4] | |
| PDE11 | 40-fold less potent than for PDE5 | Tadalafil is a dual inhibitor of PDE5 and PDE11. PDE11 is expressed in skeletal muscle, the prostate, and other tissues. Inhibition of PDE11 has been hypothesized to be related to side effects such as myalgia. | [5][6] | |
| PDE1, PDE2, PDE3, PDE4, PDE7 | >9000-fold less potent than for PDE5 | Demonstrates high selectivity for PDE5 over other PDE families. | [4] | |
| EC50 | PXR Agonist | 1.3 µM | In vitro studies have shown that Tadalafil can act as a pregnane X receptor (PXR) agonist, which may contribute to the induction of CYP3A enzymes. | [7] |
Key Signaling Pathway
The following diagram illustrates the core signaling pathway through which Tadalafil exerts its effects in vitro.
Experimental Protocols for In Vitro Studies
Detailed and standardized protocols are critical for obtaining reliable and reproducible data in in vitro studies of Tadalafil. Below are methodologies for key experiments.
PDE5 Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of PDE5 activity by Tadalafil.
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Tadalafil stock solution (in DMSO)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of Tadalafil in assay buffer.
-
In a microplate, add the Tadalafil dilutions. Include wells with assay buffer only (no inhibitor control) and wells with a known potent PDE5 inhibitor (positive control).
-
Add the recombinant PDE5A1 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (if required by the specific kit).
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each Tadalafil concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of cGMP accumulation in cultured cells following treatment with Tadalafil.
Materials:
-
Cultured cells expressing PDE5 (e.g., smooth muscle cells, endothelial cells)
-
Cell culture medium and supplements
-
NO donor (e.g., sodium nitroprusside, SNP)
-
Tadalafil
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of Tadalafil for a specific duration (e.g., 30 minutes).
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 10 minutes) to induce cGMP production.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Collect the cell lysates and perform the cGMP immunoassay according to the manufacturer's instructions.
-
Measure the cGMP concentration in each sample and normalize to the total protein content.
-
Plot the cGMP concentration against the Tadalafil concentration to determine the dose-dependent effect.
Cell Viability and Proliferation Assays (e.g., CCK-8 or MTT)
These assays are used to assess the cytotoxic or anti-proliferative effects of Tadalafil on cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Tadalafil
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells at a specific density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of Tadalafil concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability or proliferation relative to the vehicle control and determine the IC50 value if applicable.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the in vitro effects of Tadalafil.
Off-Target Effects and Other In Vitro Considerations
While Tadalafil is highly selective for PDE5, it is important to consider its potential off-target effects in the design and interpretation of in vitro experiments.
-
PDE6 and PDE11 Inhibition: As previously noted, Tadalafil can inhibit PDE6 and PDE11 at higher concentrations.[4][5] When studying Tadalafil in cell lines expressing these isoforms, it is crucial to use concentrations that are within the selective range for PDE5 to avoid confounding results.
-
cAMP Signaling: Some studies have suggested a potential cross-talk between the cGMP and cyclic adenosine monophosphate (cAMP) signaling pathways. While Tadalafil is highly selective for cGMP-specific PDE5, it is advisable to consider measuring cAMP levels in certain experimental contexts to rule out any indirect effects.[8]
-
Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes have shown that Tadalafil can be a mechanism-based inhibitor of CYP3A4 at micromolar concentrations and can also induce CYP3A4 expression.[7][9] These interactions are important considerations in drug metabolism and drug-drug interaction studies.
Logical Relationship of Tadalafil's Mechanism
The following diagram illustrates the logical flow of Tadalafil's mechanism of action, from target engagement to the final cellular response.
This comprehensive guide provides a solid foundation for researchers to delve into the in vitro pharmacology of Tadalafil. By understanding its core mechanism, quantitative activity, and potential off-target effects, and by employing robust experimental protocols, the scientific community can continue to unravel the multifaceted roles of this important therapeutic agent.
References
- 1. biocompare.com [biocompare.com]
- 2. canjurol.com [canjurol.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
exploratory studies using isotopically labeled Tadalafil
An In-depth Technical Guide to Exploratory Studies Using Isotopically Labeled Tadalafil
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacokinetic profile, exploratory studies employing isotopically labeled Tadalafil are indispensable. This guide provides a technical overview of the methodologies, data, and key signaling pathways involved in such studies, tailored for researchers and professionals in drug development.
Pharmacokinetics of Tadalafil
Studies utilizing isotopically labeled Tadalafil have been crucial in defining its pharmacokinetic properties. A common approach involves the administration of a single oral dose of [¹⁴C]Tadalafil to healthy subjects to trace the drug's journey through the body.
Table 1: Pharmacokinetic Parameters of Tadalafil
The following table summarizes the mean pharmacokinetic parameters of Tadalafil following a single oral dose.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1.97 | ng/mL |
| Tmax (Time to Cmax) | 4.0 | hours |
| AUC (Area Under the Curve) | 41.8 | ng·h/mL |
| t1/2 (Half-life) | 17.5 | hours |
Metabolism and Excretion
Isotopic labeling is instrumental in identifying and quantifying metabolites, providing a complete picture of the drug's biotransformation.
Metabolite Profile
The primary route of Tadalafil metabolism is through oxidation, primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme. The major metabolite is the methylcatechol glucuronide, which is pharmacologically inactive.
Table 2: Major Metabolites of Tadalafil in Plasma
| Metabolite | Percentage of Total Radioactivity in Plasma |
| Methylcatechol glucuronide | 96% |
| Methylcatechol | Minor |
| Catechol | Minor |
Excretion of Radioactivity
Following the administration of [¹⁴C]Tadalafil, the recovery of total radioactivity in excreta provides a definitive measure of the routes and extent of elimination.
Table 3: Excretion of Radioactivity after Oral Administration of [¹⁴C]Tadalafil
| Route of Excretion | Percentage of Administered Dose |
| Feces | ~61% |
| Urine | ~36% |
Experimental Protocols
Synthesis of Isotopically Labeled Tadalafil
The synthesis of isotopically labeled Tadalafil, for instance with Carbon-14 ([¹⁴C]) or deuterium (²H), is a critical first step. For [¹⁴C]Tadalafil, the radiolabel is typically introduced into a stable position within the molecule to prevent its loss during metabolic processes. The synthesis is a multi-step process that requires specialized radiochemistry facilities.
Human ADME Study Protocol
-
Subject Recruitment: Healthy male volunteers are recruited after obtaining informed consent.
-
Dosing: A single oral dose of [¹⁴C]Tadalafil (e.g., 20 mg) is administered.
-
Sample Collection: Blood, plasma, urine, and fecal samples are collected at predetermined time points over a period of several days.
-
Sample Analysis:
-
Total radioactivity in all samples is measured by liquid scintillation counting.
-
Plasma and urine samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Tadalafil and its metabolites.
-
Metabolite profiling is often performed using high-resolution mass spectrometry.
-
Signaling Pathways and Workflows
Mechanism of Action of Tadalafil
The therapeutic effect of Tadalafil is mediated through its impact on the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this pathway and the inhibitory action of Tadalafil on PDE5.
Experimental Workflow for a Human ADME Study
The following diagram outlines the typical workflow for a human ADME study using radiolabeled Tadalafil.
Conclusion
Exploratory studies using isotopically labeled Tadalafil have been fundamental in providing a detailed understanding of its ADME and pharmacokinetic properties. The use of radiolabeled compounds, particularly [¹⁴C]Tadalafil, in conjunction with modern analytical techniques like LC-MS/MS, allows for precise quantification of the drug and its metabolites in various biological matrices. This comprehensive characterization is a critical component of the drug development process, ensuring a thorough understanding of a new chemical entity's disposition in humans. The methodologies and data presented in this guide highlight the power of isotopic labeling in modern pharmaceutical research.
solubility of Tadalafil-13C2,d3 in different solvents
Overview of Tadalafil Solubility
Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its molecular structure, characterized by a complex heterocyclic system, dictates its solubility profile. Generally, Tadalafil is classified as a poorly water-soluble compound. Its solubility is significantly higher in organic solvents, a critical consideration for formulation development, analytical method development, and in vitro/in vivo studies.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for unlabeled Tadalafil in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound.
| Solvent | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥39.5 mg/mL |
| Ethanol | Not Specified | ~13 mg/mL |
| Methanol | Not Specified | ~10 mg/mL |
| Water | Not Specified | Practically Insoluble |
Note: "Practically Insoluble" is a qualitative descriptor and generally implies a solubility of less than 0.1 mg/mL.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the general procedure for determining the solubility of Tadalafil in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
3.1 Materials and Equipment
-
Tadalafil powder
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of Tadalafil powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a predetermined period (typically 24-72 hours) to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method for Tadalafil. A typical method might use a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., ~285 nm).
-
Determine the concentration of Tadalafil in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of Tadalafil.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of Tadalafil in the test solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining Tadalafil solubility.
Caption: Workflow for determining Tadalafil solubility via the shake-flask method.
Methodological & Application
Application Note: High-Throughput Analysis of Tadalafil in Human Plasma using Tadalafil-¹³C₂,d₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tadalafil in human plasma. The method utilizes a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, to ensure high accuracy and precision. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][3] Accurate quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note provides a detailed protocol for the analysis of Tadalafil in human plasma using Tadalafil-¹³C₂,d₃ as the internal standard.
Experimental Protocols
Materials and Reagents
-
Tadalafil reference standard
-
Tadalafil-¹³C₂,d₃ internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu Nexera X2 UHPLC)
-
Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040)
-
C18 analytical column (e.g., Synergi™ Hydro-RP C₁₈, 100 mm × 4.6 mm, 4 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 25 µL of Tadalafil-¹³C₂,d₃ working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of ultrapure water and vortex to mix.
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridges.
-
Wash the cartridges twice with 1.0 mL of water.
-
Dry the cartridges under a stream of nitrogen gas.
-
Elute the analyte and internal standard with 500 µL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters are detailed in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Synergi™ Hydro-RP C₁₈ (100 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 40 °C |
| Autosampler Temp. | 5 °C |
| Injection Volume | 10 µL |
| Run Time | 2.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
| Interface Temp. | 350 °C |
| DL Temperature | 250 °C |
| Heat Block Temp. | 400 °C |
Table 3: MRM Transitions and Voltages
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Q1 Pre Bias (V) | Collision Energy (V) | Q3 Pre Bias (V) |
| Tadalafil | 390.3 | 268.2 | 100 | -20 | -25 | -28 |
| Tadalafil-¹³C₂,d₃ (IS) | 395.2 | 271.2 | 100 | -20 | -25 | -28 |
Note: The precursor ion for Tadalafil-¹³C₂,d₃ is calculated based on the addition of two ¹³C atoms and three deuterium atoms, replacing two ¹²C atoms and three hydrogen atoms, respectively. The product ion reflects the same mass shift.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tadalafil in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 0.50 to 500 ng/mL.[5] The coefficient of determination (r²) was consistently ≥ 0.999.[5] The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.[5]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at five concentration levels. The precision (%CV) was ≤ 3.7% and the accuracy was within 97.8% to 104.1%.[5]
Table 4: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 0.50 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LLOQ | 0.50 ng/mL |
| Intra-day Precision (%CV) | ≤ 3.7% |
| Inter-day Precision (%CV) | ≤ 3.7% |
| Accuracy (%) | 97.8% - 104.1% |
| Recovery (%) | 98.95% - 100.61% |
Recovery and Matrix Effect
The extraction recovery of Tadalafil from human plasma was high and consistent, ranging from 98.95% to 100.61%.[6] The use of the stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, effectively compensated for any potential matrix effects, ensuring reliable quantification.
Visualizations
Caption: Experimental workflow for Tadalafil quantification.
Caption: Tadalafil's signaling pathway.
References
- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tadalafil in Human Plasma by UHPLC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
This application note details a robust and sensitive method for the quantification of Tadalafil in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic and bioequivalence studies.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate determination of Tadalafil concentrations in human plasma is crucial for clinical and research purposes. This protocol describes a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Tadalafil in a complex biological matrix. The methodology is based on solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).
Experimental
Materials and Reagents
-
Tadalafil reference standard (≥99.5% purity)
-
Tadalafil-¹³C₂,d₃ internal standard (IS) (≥99% purity, isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C 33 µm)[2]
Instrumentation
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. Specific models from various manufacturers are suitable.
Preparation of Solutions
-
Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil in methanol.
-
Tadalafil-¹³C₂,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil-¹³C₂,d₃ in methanol.
-
Working Standard and IS Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with appropriate volumes of the Tadalafil working standards to prepare calibration standards and QC samples at various concentration levels.[2]
Analytical Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[2]
-
Sample Loading: To 200 µL of human plasma (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution and vortex. Add 500 µL of ultrapure water, vortex, and load the entire mixture onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 2 x 1 mL of ultrapure water.[2]
-
Drying: Dry the cartridge by applying nitrogen gas for approximately 2 minutes.[2]
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
UHPLC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Synergi™ Hydro-RP, 100 x 4.6 mm, 4 µm)[2] |
| Mobile Phase | A: 10 mM Ammonium Formate in water, pH 4.0 (adjusted with formic acid)[2] B: Methanol[2] |
| Gradient | Isocratic: 10% A, 90% B[2] |
| Flow Rate | 0.9 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2.5 - 3.0 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitored Transitions | See Table 3 |
| Dwell Time | 50-100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tadalafil | 390.3 | 268.2 | Optimized (approx. 25-35) |
| Tadalafil-¹³C₂,d₃ (IS) | 395.3 | 268.2 | Optimized (approx. 25-35) |
Note: The precursor ion for Tadalafil-¹³C₂,d₃ is calculated based on the addition of two ¹³C atoms and three deuterium atoms to the molecular weight of Tadalafil. The product ion is expected to be the same as the unlabeled compound as the fragmentation leading to m/z 268.2 involves the loss of the labeled portion of the molecule. The transition for Tadalafil-d3 has been reported as m/z 393.1 → 271.2, indicating the deuterium labels are retained in the product ion.[2] Therefore, for Tadalafil-¹³C₂,d₃, the transition is predicted to be m/z 395.3 → 273.2. The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Validation
The concentration of Tadalafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.
Table 4: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9994 over a range of 0.50–500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 0.50 ng/mL[2] |
| Precision (%CV) | Intra- and Inter-day ≤ 15% (≤ 20% at LLOQ) | ≤ 3.7%[2] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | 97.8% to 104.1%[2] |
| Recovery | Consistent, precise, and reproducible | 98.95% to 100.61%[2] |
| Matrix Effect | Minimal and compensated by the IS | IS-normalized matrix factor between 0.986 and 1.020[2] |
| Stability | Stable under various storage and handling conditions | Stable during freeze-thaw cycles and long-term storage at -70°C[2] |
Workflow Diagram
Caption: UHPLC-MS/MS workflow for Tadalafil quantification.
Conclusion
The described UHPLC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of Tadalafil in human plasma. The use of a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, ensures the accuracy and precision of the results, making it a valuable tool for pharmacokinetic assessments and other clinical research applications. The simple and efficient solid-phase extraction procedure allows for high-throughput sample processing.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Tadalafil in Human Plasma using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Tadalafil in human plasma. The method utilizes a simple and rapid protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The use of a stable isotope-labeled internal standard, Tadalafil-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This high-throughput method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels, Tadalafil induces smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies.
This application note details a validated LC-MS/MS method for the determination of Tadalafil in human plasma. The use of Tadalafil-d3 as an internal standard (IS) provides superior analytical performance compared to methods using structurally analogous internal standards. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it ideal for high-throughput analysis.
Experimental
Materials and Reagents
-
Tadalafil reference standard
-
Tadalafil-d3 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8040 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Tadalafil (1 mg/mL) and Tadalafil-d3 (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of Tadalafil-d3 in the same diluent.
-
Calibration Standards (CSs) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Tadalafil working solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range is 0.50–500 ng/mL. QC samples are typically prepared at four levels: LLOQ (Lower Limit of Quantification), low, medium, and high concentrations.
Analytical Method Protocol
Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the Tadalafil-d3 internal standard working solution and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)
-
Mobile Phase: A mixture of methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tadalafil: m/z 390.3 → 268.2
-
Tadalafil-d3: m/z 393.1 → 271.2
-
-
Source Temperature: 425°C
-
Ion Spray Voltage: 5500 V
Results and Discussion
The described method was validated according to the FDA guidelines for bioanalytical method validation. The validation parameters, including specificity, linearity, sensitivity, precision, accuracy, recovery, and matrix effect, are summarized in the tables below.
Data Presentation
Table 1: Linearity and Sensitivity of the Tadalafil Bioanalytical Method
| Parameter | Value |
| Linearity Range | 0.50–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
Table 2: Precision and Accuracy of the Tadalafil Bioanalytical Method
| QC Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| 0.50 (LLOQ) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |
| 1.50 (Low) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |
| 30.0 (Medium) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |
| 200 (High) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |
| 400 (High) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |
Table 3: Recovery and Matrix Effect of the Tadalafil Bioanalytical Method
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Tadalafil | 1.50 (Low) | 98.95 to 100.61 | Minimal |
| Tadalafil | 30.0 (Medium) | 98.95 to 100.61 | Minimal |
| Tadalafil | 400 (High) | 98.95 to 100.61 | Minimal |
| Tadalafil-d3 | 100 | Not explicitly stated, but method performance indicates it is consistent and adequate. | Minimal |
Visualizations
Caption: Tadalafil's Mechanism of Action.
Caption: Experimental Workflow for Tadalafil Bioanalysis.
Application Note: High-Throughput Analysis of Tadalafil Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil in biological matrices, such as human plasma. The methodology employs a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The procedure involves a straightforward sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of Tadalafil in biological samples is crucial for clinical and research purposes. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable results.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of Tadalafil and its internal standard from the plasma matrix.
Protocol:
-
To a 100 µL aliquot of plasma sample, add 25 µL of the internal standard working solution (Tadalafil-¹³C₂,d₃ in 50% methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 2.0 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 1-3 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Tadalafil | Tadalafil-¹³C₂,d₃ (Internal Standard) |
| Precursor Ion (m/z) | 390.4 | 395.4 (inferred) |
| Product Ion (m/z) | 268.3 | 273.3 (inferred) |
| Dwell Time (ms) | 50 | 50 |
| Collision Energy (V) | 16 | 16 (optimized) |
| Declustering Potential (V) | 80 | 80 (optimized) |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Positive |
Note: The MRM transition for Tadalafil-¹³C₂,d₃ is inferred based on the known stable isotope labeling (+5 Da shift from Tadalafil). The optimal collision energy and declustering potential for the internal standard should be determined experimentally.
Results
This method demonstrates excellent linearity over a clinically relevant concentration range, typically from 0.5 to 500 ng/mL. The use of the stable isotope-labeled internal standard ensures high precision and accuracy, with coefficients of variation (CV%) and relative errors (RE%) well within the accepted limits for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Tadalafil in biological matrices. The protocol is well-suited for high-throughput analysis in a regulated laboratory environment.
Protocols
Detailed Protocol: Sample Preparation using Protein Precipitation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the Tadalafil-¹³C₂,d₃ internal standard working solution to each tube.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to facilitate protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Tadalafil analysis.
Application Notes: The Use of Tadalafil-13C2,d3 in Drug Metabolism Studies
Introduction
Tadalafil-(diethyl-13C2,d3) (Tadalafil-13C2,d3) is a stable isotope-labeled version of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In drug metabolism and pharmacokinetic (DMPK) studies, the use of isotopically labeled compounds is a critical tool for the accurate quantification of the parent drug and its metabolites in complex biological matrices. The stable isotope label renders this compound chemically identical to Tadalafil but easily distinguishable by mass spectrometry due to its higher molecular weight. This property makes it an ideal internal standard (IS) for quantitative bioanalytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The primary metabolic pathway of Tadalafil involves oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The major metabolite is methylcatechol Tadalafil, which is subsequently conjugated to form methylcatechol Tadalafil glucuronide. The use of this compound as an internal standard allows for the precise tracking and quantification of these metabolic processes by correcting for variability in sample preparation and instrument response.
Applications
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Internal Standard for Quantitative Bioanalysis: The most common application of this compound is as an internal standard in LC-MS/MS assays to determine the concentration of Tadalafil in biological samples such as plasma, serum, and urine. Its co-elution with the unlabeled Tadalafil allows for correction of matrix effects and variations in extraction efficiency and instrument response, leading to high accuracy and precision.
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Pharmacokinetic (PK) Studies: this compound is essential for accurately defining the pharmacokinetic profile of Tadalafil in preclinical and clinical studies. This includes determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
In Vitro Metabolism Studies: It can be used in in vitro systems, such as human liver microsomes or recombinant CYP enzymes, to investigate the metabolic fate of Tadalafil. By spiking the reaction mixture with a known concentration of the labeled standard, the rate of metabolism and the formation of metabolites can be accurately measured.
-
Metabolite Identification and Quantification: While this compound itself is a standard for the parent drug, its use in conjunction with high-resolution mass spectrometry can aid in the identification of novel metabolites. The distinct isotopic signature helps to differentiate drug-related material from endogenous matrix components.
Quantitative Data Summary
The following table represents typical data obtained from a pharmacokinetic study in human plasma following oral administration of Tadalafil, using this compound as an internal standard for quantification via LC-MS/MS.
| Parameter | Value | Units |
| Tadalafil | ||
| Cmax (Maximum Concentration) | 378 | ng/mL |
| Tmax (Time to Cmax) | 2.0 | hours |
| AUC (0-t) (Area Under the Curve) | 4520 | ngh/mL |
| Half-life (t1/2) | 17.5 | hours |
| Methylcatechol Tadalafil (Metabolite) | ||
| Cmax | 45 | ng/mL |
| Tmax | 4.0 | hours |
| AUC (0-t) | 890 | ngh/mL |
| Half-life (t1/2) | 20.1 | hours |
Note: The data presented in this table are illustrative and may vary depending on the specific study design, patient population, and analytical methodology.
Experimental Protocols
Protocol 1: Quantification of Tadalafil in Human Plasma using LC-MS/MS
This protocol outlines the procedure for extracting Tadalafil from human plasma and quantifying it using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, with this compound as the internal standard.
1. Materials and Reagents:
-
Human plasma (K2-EDTA as anticoagulant)
-
Tadalafil reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
2. Standard and Internal Standard Preparation:
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Prepare a 1 mg/mL stock solution of Tadalafil in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stocks, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at 50 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add 300 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tadalafil: Q1 390.4 -> Q3 268.2
-
This compound: Q1 395.4 -> Q3 271.2
-
-
Data Analysis: Quantify Tadalafil concentration using the peak area ratio of Tadalafil to this compound against a calibration curve.
Visualizations
Caption: Metabolic pathway of Tadalafil.
Caption: Workflow for Tadalafil quantification in plasma.
Troubleshooting & Optimization
minimizing matrix effects in Tadalafil quantification with Tadalafil-13C2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tadalafil using Tadalafil-13C2,d3 as an internal standard, with a focus on minimizing matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Tadalafil in biological matrices.
Question: I am observing significant ion suppression or enhancement in my Tadalafil signal. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Potential Causes:
-
Phospholipids: These are major contributors to matrix effects in plasma and serum samples.
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Salts and Buffers: High concentrations of salts from the sample or buffers can suppress the analyte signal.
-
Metabolites: Tadalafil metabolites may co-elute and interfere with the analysis.
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Formulation Excipients: In preclinical or clinical studies, components of the drug formulation can cause matrix effects.
Troubleshooting Steps:
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Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components.[1][2]
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Protein Precipitation (PPT): While simple and fast, it is the least effective at removing phospholipids and may lead to significant matrix effects.[1] Using acetonitrile is often preferred over methanol as it tends to yield higher recovery and weaker matrix background peaks for Tadalafil.[3]
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Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning Tadalafil into an organic solvent, leaving many matrix components behind in the aqueous phase. However, it can be time-consuming.[3]
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Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by providing a more thorough cleanup.[1] For Tadalafil, a weak cation exchange cartridge like Strata-X-C has been shown to provide high and consistent recoveries, especially at lower concentrations.[4]
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of Tadalafil from the matrix components.
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Column Choice: A C18 column is commonly used for Tadalafil analysis.[3][4] Experimenting with different C18 columns or other stationary phases can improve separation.
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, and additives like formic acid or ammonium acetate) can significantly impact the retention and separation of Tadalafil from interfering compounds.[3]
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for Tadalafil analysis.[3][4] In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects.[5]
-
Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to enhance Tadalafil signal and reduce the impact of matrix components.
-
-
Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS like this compound is highly recommended. Since it has nearly identical chemical and physical properties to Tadalafil, it will co-elute and experience similar matrix effects, thereby providing effective compensation during quantification.[6]
Question: My recovery of Tadalafil is low and inconsistent. What could be the problem?
Answer:
Low and variable recovery can be attributed to several factors during sample preparation and analysis.
Potential Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Tadalafil from the biological matrix.
-
Analyte Instability: Tadalafil may be degrading during sample processing or storage.
-
Improper pH: The pH of the sample during extraction can significantly affect the recovery of Tadalafil.
Troubleshooting Steps:
-
Re-evaluate Sample Preparation:
-
If using LLE, experiment with different organic solvents and pH adjustments to optimize the partitioning of Tadalafil.
-
If using SPE, ensure the cartridge is appropriate for Tadalafil's chemical properties and that the wash and elution steps are optimized. As mentioned, Strata-X-C cartridges have demonstrated high and precise recovery for Tadalafil.[4][7]
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For PPT, while simple, it might not be suitable if high recovery is a primary issue.
-
-
Assess Analyte Stability: Perform stability studies to check for degradation under different conditions (e.g., bench-top, freeze-thaw cycles, and in the autosampler). Tadalafil has been shown to be stable under various storage conditions.[4]
-
Control pH during Extraction: Tadalafil is a weakly basic compound. Adjusting the pH of the sample to ensure it is in a neutral form can improve its extraction efficiency with organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred over a structural analog?
A1: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because its physicochemical properties are almost identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification. Structural analogs, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, making them less effective at correcting for these variabilities.[6]
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Tadalafil and this compound?
A2: The protonated precursor ions [M+H]+ are typically monitored.
-
Tadalafil: The most common transition is m/z 390.3 → 268.2.[4][7]
-
This compound: The corresponding transition is m/z 393.1 → 271.2.[4][7]
Q3: How is the matrix effect quantitatively assessed?
A3: The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect, a value >100% indicates ion enhancement, and a value <100% indicates ion suppression.[3] The internal standard normalized matrix factor is also a key parameter to assess, and it should be close to 1.0.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Tadalafil quantification, highlighting recovery and matrix effect values achieved with different sample preparation methods.
Table 1: Tadalafil Extraction Recovery and Matrix Effect Data
| Sample Preparation Method | Analyte/IS | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Tadalafil | 15 | 90.38 ± 5.32 | 103.2 ± 12.35 | [3] |
| Tadalafil | 400 | 95.78 ± 4.37 | 98.5 ± 2.47 | [3] | |
| Tadalafil | 800 | 97.32 ± 3.52 | 103.1 ± 0.56 | [3] | |
| Sildenafil (IS) | 500 | 97.3 ± 3.15 | 93.4 ± 4.04 | [3] | |
| Solid-Phase Extraction (Strata-X-C) | Tadalafil | 1.50 | 98.95 | 102.0 (IS-Normalized) | [7] |
| Tadalafil | 30.0 | 100.23 | 101.2 (IS-Normalized) | [7] | |
| Tadalafil | 400 | 100.61 | 98.6 (IS-Normalized) | [7] | |
| Tadalafil-d3 (IS) | 1000 | 100.12 | - | [7] | |
| Protein Precipitation (Acetonitrile) | Tadalafil | 2 | 98.59 ± 2.05 | 56.16 ± 5.23 | [9] |
| Tadalafil | 160 | 96.17 ± 2.85 | 58.46 ± 2.47 | [9] |
Experimental Protocols
1. Sample Preparation using Protein Precipitation (PPT) [3]
-
To a 20 µL aliquot of plasma sample, add 10 µL of internal standard solution (Sildenafil, 500 ng/mL).
-
Add 200 µL of acetonitrile.
-
Vortex mix for 10 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
2. Sample Preparation using Solid-Phase Extraction (SPE) [4][7]
-
Condition a Phenomenex Strata-X-C (33 µm, 30 mg/1 mL) cartridge with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.
-
To 200 µL of plasma, add 25 µL of Tadalafil-d3 internal standard solution (1000 ng/mL).
-
Vortex for 10 seconds and load the sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of 2% formic acid followed by 1.0 mL of methanol.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1.0 mL of 5% ammonia in methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Overview of sample preparation workflows for Tadalafil quantification.
Caption: Logical relationship for troubleshooting matrix effects in Tadalafil analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. longdom.org [longdom.org]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [zefsci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tadalafil Internal Standard Troubleshooting
Welcome to the technical support center for troubleshooting issues related to Tadalafil analysis. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems encountered during experiments, with a specific focus on the poor recovery of the Tadalafil internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of the Tadalafil internal standard?
Poor recovery of the Tadalafil internal standard can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Issues with the extraction method, choice of solvent, pH, or incomplete protein precipitation can lead to significant loss of the internal standard.
-
Degradation of the Internal Standard: Tadalafil, like any analyte, can degrade if exposed to unfavorable conditions such as extreme pH, high temperatures, or prolonged exposure to light.
-
Chromatographic Issues: Poor peak shape, retention time shifts, or interaction with the column can affect the accurate quantification and recovery of the internal standard.
-
Mass Spectrometry (MS) Inefficiency: Incorrect MS settings, such as source parameters or collision energies, can lead to poor ionization and fragmentation, resulting in a low signal and apparent poor recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of the internal standard, leading to ion suppression or enhancement and affecting its recovery.
Q2: How can I improve the extraction efficiency of the Tadalafil internal standard from plasma?
To enhance extraction efficiency, consider the following:
-
Choice of Extraction Method: Protein precipitation is a simple and rapid method, often using acetonitrile.[1][2][3] Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether can also be effective.[4] Solid-phase extraction (SPE) is another option that can provide cleaner extracts.[5][6]
-
Solvent Selection: Acetonitrile is commonly used for protein precipitation and has been shown to provide good recovery.[1][2][3] For LLE, ensure the chosen organic solvent has a high affinity for Tadalafil.
-
pH Adjustment: Tadalafil is a basic compound. Adjusting the sample pH to an alkaline condition before LLE can improve its partitioning into the organic solvent. Conversely, for SPE, the pH of the loading, washing, and elution buffers is critical and should be optimized.
-
Thorough Vortexing and Centrifugation: Ensure complete mixing of the sample with the extraction solvent and adequate centrifugation to achieve a clear separation of the supernatant or organic layer.
Q3: My Tadalafil internal standard signal is low. How can I troubleshoot this?
A low internal standard signal can be due to poor recovery or inefficient detection. Here's a step-by-step approach to troubleshooting:
-
Verify Standard Solution Concentration: Ensure the concentration of your Tadalafil internal standard stock and working solutions is correct.
-
Optimize MS Parameters: Infuse a standard solution of the Tadalafil IS directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[1][7] The most abundant and stable fragment ions for Tadalafil are often observed at m/z 268.3.[1]
-
Check for Matrix Effects: Perform a post-extraction addition experiment to determine if the low signal is due to ion suppression from the matrix.
-
Evaluate Chromatographic Peak Shape: A broad or tailing peak can result in a lower peak height. Optimize the mobile phase composition, pH, and gradient to achieve a sharp, symmetrical peak. The use of 0.1% formic acid in the mobile phase can improve peak shape and ionization efficiency.[1][2][3]
Q4: Can the choice of internal standard affect recovery?
Yes, the choice of internal standard is crucial. An ideal internal standard should have similar physicochemical properties and extraction behavior to the analyte. For Tadalafil analysis, a stable isotope-labeled Tadalafil (e.g., Tadalafil-d3) is the best choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[5][6][8] If a stable isotope-labeled IS is not available, a structural analog like sildenafil can be used, but it may not perfectly mimic the behavior of Tadalafil during sample preparation and analysis.[1][3]
Troubleshooting Guides
Guide 1: Systematic Investigation of Poor Tadalafil IS Recovery
This guide provides a structured workflow to identify the root cause of poor internal standard recovery.
Caption: Troubleshooting workflow for poor Tadalafil IS recovery.
Experimental Protocols
Protocol 1: Evaluation of Extraction Recovery
This protocol details how to experimentally determine the recovery of the Tadalafil internal standard.
-
Prepare two sets of samples (n=3 for each concentration level - LQC, MQC, HQC):
-
Set A (Pre-extraction spike): Spike blank plasma with the Tadalafil IS and the analyte at the desired concentrations. Proceed with the entire sample extraction procedure.
-
Set B (Post-extraction spike): Extract blank plasma following the same procedure. Spike the resulting clean extract with the Tadalafil IS and the analyte at the same concentrations as Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Protocol 2: Assessment of Matrix Effect
This protocol helps to determine if matrix components are suppressing or enhancing the ionization of the Tadalafil internal standard.
-
Prepare two sets of samples (n=3 for each concentration level):
-
Set B (Post-extraction spike): As prepared in Protocol 1.
-
Set C (Neat solution): Prepare solutions of the Tadalafil IS and the analyte in the mobile phase at the same final concentrations as Set B.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Tadalafil Recovery and Matrix Effect under Different Extraction Conditions
| Extraction Method | Extraction Solvent | pH | Analyte Concentration (ng/mL) | Tadalafil Recovery (%)[1][4][6] | Internal Standard Recovery (%)[1] | Matrix Effect (%)[1][6] |
| Protein Precipitation | Acetonitrile | Neutral | 15 | 90.38 ± 5.32 | 97.3 ± 3.15 | 103.2 ± 12.35 |
| 400 | 95.78 ± 4.37 | 98.5 ± 2.47 | ||||
| 800 | 97.32 ± 3.52 | 103.1 ± 0.56 | ||||
| Liquid-Liquid Extraction | Methyl tert-butyl ether | Alkaline | - | ~98-100 | - | Minimal |
| Solid-Phase Extraction | - | Optimized | 0.5 - 500 | 98.95 - 100.61 | ~100 | Minimal |
Table 2: Optimized LC-MS/MS Parameters for Tadalafil Analysis
| Parameter | Optimized Value | Reference |
| Chromatography | ||
| Column | Shiseido C18 (100 x 2.1 mm, 2.7 µm) | [1][2][3] |
| Mobile Phase | 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid | [1][2][3] |
| Flow Rate | 0.7 mL/min | [1][2][3] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][8] |
| MRM Transition (Tadalafil) | m/z 390.4 → 268.3 | [1][2][3] |
| MRM Transition (Sildenafil IS) | m/z 475.3 → 283.3 | [1][2][3] |
| MRM Transition (Tadalafil-d3 IS) | m/z 393.1 → 271.2 | [5] |
| Declustering Potential (DP) | 80 V | [1] |
| Collision Energy (CE) | 16 V | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes of poor Tadalafil IS recovery and the recommended troubleshooting actions.
Caption: Causes of poor recovery and corresponding actions.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
optimization of mobile phase for Tadalafil LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other parameters for the analysis of Tadalafil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Tadalafil analysis by LC-MS/MS?
A1: Tadalafil is a basic compound containing amine functional groups, making it readily protonated. Therefore, electrospray ionization (ESI) in the positive ion mode is the optimal choice for sensitive detection.[1][2] This mode typically monitors the protonated molecule [M+H]⁺.
Q2: What are the common precursor and product ions for Tadalafil in MS/MS analysis?
A2: The most commonly used precursor ion (Q1) for Tadalafil is the protonated molecule [M+H]⁺ at m/z 390.2 to 390.4.[1][3][4] The most abundant and stable product ion (Q3) for quantification is typically m/z 268.1 to 268.3, which results from the collision-induced dissociation of the precursor ion.[1][3][4]
Q3: Which type of HPLC column is most suitable for Tadalafil analysis?
A3: Reversed-phase C18 columns are the most frequently used and suitable stationary phases for Tadalafil analysis.[1][2][3][4][5] The specific choice of C18 column (e.g., particle size, manufacturer) can be optimized to achieve the desired peak shape and resolution.
Q4: What are the typical organic solvents and additives used in the mobile phase for Tadalafil analysis?
A4: Acetonitrile and methanol are the common organic solvents used.[2][3] To improve peak shape and ionization efficiency, additives are crucial. Formic acid (typically 0.1%) is often added to lower the pH of the mobile phase, which enhances the protonation of Tadalafil and leads to better sensitivity and sharp chromatographic peaks.[1] Ammonium acetate or ammonium formate (e.g., 2 mM to 10 mM) are also frequently used as additives to improve ionization and peak shape.[1][2][3]
Q5: How does the mobile phase pH affect Tadalafil analysis?
A5: The pH of the mobile phase plays a critical role. A low pH, achieved by adding formic acid, ensures that Tadalafil, a basic compound, is in its protonated form.[1] This enhances its retention on a reversed-phase column and, more importantly, its ionization efficiency in the ESI source, leading to higher sensitivity.[1] Studies have shown that a pH around 4.0 can provide good chromatographic performance, while higher pH values (e.g., ≥5) may lead to peak asymmetry.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Add 0.1% formic acid to the mobile phase to ensure Tadalafil is protonated and to improve peak symmetry.[1] Adjusting the pH to around 4.0 has been shown to be effective.[3][6] |
| Secondary interactions with the stationary phase. | Test different C18 columns from various manufacturers. Some columns may have fewer residual silanol groups, reducing tailing. | |
| Low Sensitivity/Poor Ionization | Suboptimal mobile phase composition for ionization. | Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation in positive ESI mode.[1] The addition of ammonium acetate or ammonium formate can also enhance the signal.[1][2] |
| Matrix effects from the sample. | Optimize the sample preparation method. Protein precipitation is a common and rapid method.[1][4] If matrix effects are significant, consider solid-phase extraction (SPE) for a cleaner sample extract.[3] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection sequence. |
| Fluctuations in mobile phase composition or flow rate. | Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed. | |
| High Backpressure | Column blockage. | Use a guard column and ensure samples are adequately filtered or centrifuged after preparation to remove particulates.[1] |
| Carryover | Adsorption of Tadalafil in the analytical system. | Optimize the needle wash solution in the autosampler. A wash solution with a higher percentage of organic solvent than the mobile phase can be effective. |
Experimental Protocols
Example Protocol 1: UPLC-MS/MS for Tadalafil in Human Plasma
-
Sample Preparation: To a 20 µL aliquot of plasma, add 10 µL of an internal standard solution (e.g., Sildenafil, 500 ng/mL) and 200 µL of acetonitrile. Vortex for 10 seconds and then centrifuge at 13,000 x g for 5 minutes. Inject 5 µL of the supernatant into the UPLC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
Example Protocol 2: LC-MS/MS for Tadalafil in Human Plasma
-
Sample Preparation: Solid-Phase Extraction (SPE). Use Phenomenex Strata-X-C cartridges. Condition the cartridges with 1.0 mL of methanol followed by 1.0 mL of water. Load 200 µL of plasma, wash with appropriate solvents, and elute Tadalafil. Evaporate the eluate and reconstitute in the mobile phase.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [1] | [3] | [4] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Protein Precipitation |
| Column | Shiseido C18 (100 x 2.1 mm, 2.7 µm) | Synergi Hydro-RP C18 (100 x 4.6 mm, 4 µm) | Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid | Methanol and 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) | 2 mM Ammonium Acetate and 0.1% Formic Acid in Acetonitrile (Gradient) |
| Flow Rate | 0.7 mL/min | 0.9 mL/min | 0.25 mL/min |
| Retention Time | < 1.0 min | 1.74 min | Not specified |
| Linear Range | Not specified | 0.50–500 ng/mL | 1-200 ng/mL |
| MRM Transition | 390.4 → 268.3 | 390.3 → 268.2 | 390.2 → 268.1 |
Visualizations
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats [mdpi.com]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Tadalafil in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tadalafil in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Tadalafil in human plasma using LC-MS/MS?
A1: The achievable Limit of Quantification (LOQ) for Tadalafil in human plasma can vary depending on the sample preparation method, and the sensitivity of the LC-MS/MS instrument. Published methods show that LOQs typically range from 0.5 ng/mL to 22.2 ng/mL.[1][2][3] For high sensitivity applications, an LOQ of 0.50 ng/mL has been achieved using solid-phase extraction (SPE).[2][3] Methods employing simpler protein precipitation have reported LOQs around 5 ng/mL.[4]
Q2: What are the most common sample preparation techniques for Tadalafil analysis in plasma?
A2: The two most frequently reported sample preparation techniques for Tadalafil in plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[2][4][5]
-
Protein Precipitation: This is a simpler and faster technique, often using acetonitrile to precipitate plasma proteins.[4][5] It is suitable for methods with LOQs in the range of 5 ng/mL.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract, which can lead to lower matrix effects and improved sensitivity, achieving LOQs as low as 0.50 ng/mL.[2][6]
Q3: Which internal standard (IS) is recommended for Tadalafil quantification?
A3: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response. Tadalafil-d3 is a commonly used and commercially available deuterated internal standard for this purpose.[2][7] In cases where a stable isotope-labeled IS is not available, a structurally similar molecule, such as sildenafil or losartan, has also been used.[1][4]
Q4: What are the typical MRM transitions for Tadalafil and its deuterated internal standard?
A4: For Tadalafil, the most common precursor ion is the [M+H]⁺ ion at m/z 390.3 or 390.4. The most abundant and stable product ion is typically m/z 268.2 or 268.3.[2][4][8] For the deuterated internal standard, Tadalafil-d3, the precursor ion is m/z 393.1, and a common product ion is m/z 271.2.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and validation of a bioanalytical method for Tadalafil.
Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)
Symptoms:
-
Signal-to-noise ratio at the desired LOQ is below the required threshold (typically <10).
-
Inability to detect Tadalafil in samples from the terminal phase of pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Sample Preparation | Switch from protein precipitation to a more rigorous sample clean-up method like solid-phase extraction (SPE) to reduce matrix components and concentrate the analyte.[2][6] |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters such as collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) to maximize the signal intensity of the Tadalafil MRM transition.[4][8] |
| Inefficient Ionization | Ensure the mobile phase composition promotes efficient ionization. The use of additives like formic acid or ammonium formate can improve the formation of [M+H]⁺ ions in positive electrospray ionization (ESI) mode.[2][4] |
| Poor Chromatographic Peak Shape | A broad or tailing peak will result in lower peak height and reduced sensitivity. Optimize the analytical column and mobile phase to achieve a sharp, symmetrical peak. Consider using a core-shell column for improved peak efficiency.[1] |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Symptoms:
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent results between different lots of biological matrix.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Co-elution of Matrix Components | Modify the chromatographic gradient to better separate Tadalafil from interfering endogenous components of the matrix, such as phospholipids.[9][10] |
| Inadequate Sample Clean-up | As with improving sensitivity, employing SPE instead of protein precipitation will result in a cleaner extract and reduce matrix effects.[9] |
| Inappropriate Internal Standard | If not already in use, switch to a stable isotope-labeled internal standard (Tadalafil-d3). This type of IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective compensation.[10] |
Issue 3: Poor Chromatographic Peak Shape
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Broad peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if it has reached the end of its lifetime. |
| Suboptimal Mobile Phase pH | Adjust the pH of the mobile phase to ensure Tadalafil is in a single ionic form. |
Experimental Protocols
High-Sensitivity LC-MS/MS Method with SPE
This protocol is based on a method that achieved an LOQ of 0.50 ng/mL in human plasma.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 25 µL of the internal standard working solution (Tadalafil-d3).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X-C).
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.[2]
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).[2]
-
Flow Rate: 0.9 mL/min.[2]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
Rapid LC-MS/MS Method with Protein Precipitation
This protocol is based on a method with a short run time and an LOQ of 5 ng/mL.[4]
1. Sample Preparation (Protein Precipitation)
-
Pipette a 20 µL aliquot of a plasma sample into a 1.5-mL polypropylene tube.[4]
-
Add 10 µL of internal standard solution (e.g., sildenafil, 500 ng/mL).[4]
-
Add 200 µL of acetonitrile.[4]
-
Vortex mix for 10 seconds.[4]
-
Centrifuge at 13,000 × g for 5 minutes.[4]
-
Inject 5 µL of the supernatant into the UPLC–MS/MS system.[4]
2. LC-MS/MS Conditions
-
LC System: UPLC system.
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm) or equivalent.[4]
-
Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Total Run Time: 1 min.[4]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.
-
MRM Transitions:
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Methods for Tadalafil Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction | Protein Precipitation |
| Reference | [4] | [2] | [1] |
| LOQ | 5 ng/mL | 0.50 ng/mL | 22.2 ng/mL |
| Linearity Range | 5–1,000 ng/mL | 0.50–500 ng/mL | 22.2-1111.3 ng/ml |
| Internal Standard | Sildenafil | Tadalafil-d3 | Losartan |
| Recovery | 90.4–97.3% | 99.0–100.6% | Not Reported |
| Matrix Effect | 98.5–103.2% | Minimal | Not Reported |
Visualizations
Caption: Experimental workflow for Tadalafil quantification.
Caption: Troubleshooting logic for poor sensitivity issues.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tadalafil and Internal Standard Chromatographic Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of Tadalafil and its internal standard.
Troubleshooting Guide: Resolving Peak Tailing
Question: I am observing significant peak tailing for both Tadalafil and its internal standard. What are the primary causes and how can I resolve this?
Answer:
Peak tailing in reversed-phase HPLC for Tadalafil and its internal standard is a common issue that can compromise the accuracy and precision of your results. The primary causes often revolve around secondary interactions between the basic amine groups in the analytes and active sites on the stationary phase, as well as other method parameters. Here’s a systematic approach to troubleshooting:
1. Mobile Phase pH and Buffer Strength:
-
Issue: Tadalafil contains basic functional groups. At a mobile phase pH above their pKa, these groups can interact with acidic residual silanol groups on the silica-based column packing material, leading to peak tailing.[1][2] Insufficient buffer capacity can also lead to pH shifts within the column, causing inconsistent ionization and peak asymmetry.
-
Solution:
-
Adjust pH: Lower the mobile phase pH to a range of 3.0-4.0. At this acidic pH, the residual silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte.[2][3] A phosphate buffer is commonly used and has been shown to provide good peak symmetry for Tadalafil.[3]
-
Ensure Adequate Buffer Strength: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity and maintain a stable pH throughout the analysis.[3]
-
2. Column Chemistry and Condition:
-
Issue: The type and condition of the HPLC column play a critical role. Older columns or those with less deactivation (more free silanols) are more prone to causing peak tailing with basic compounds.[2][4][5] Column contamination and bed deformation can also be culprits.[2][4]
-
Solution:
-
Use an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically derivatizes the majority of residual silanol groups, minimizing their availability for secondary interactions.[1]
-
Column Washing: If the column is suspected to be contaminated, follow the manufacturer's instructions for washing and regeneration. A typical procedure involves flushing with a series of solvents from high to low polarity and back.
-
Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from strongly retained sample components that can cause active sites and peak tailing.[6]
-
3. Sample Preparation and Injection Solvent:
-
Issue: A mismatch between the injection solvent and the mobile phase can cause peak distortion.[4] Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to tailing. Overloading the column with too much sample can also saturate the stationary phase and cause peak asymmetry.[4][7]
-
Solution:
-
Solvent Compatibility: Ideally, dissolve your sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than or of similar strength to the mobile phase.
-
Reduce Injection Volume/Concentration: If column overload is suspected, try reducing the injection volume or diluting the sample.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are common internal standards used for Tadalafil analysis?
A1: Commonly used internal standards for Tadalafil analysis include Sildenafil and deuterated Tadalafil (Tadalafil-d3).[8][9][10] The choice of internal standard should be based on its structural similarity to Tadalafil, its chromatographic behavior under the chosen conditions, and its availability.
Q2: Can the organic modifier in the mobile phase affect peak shape?
A2: Yes, the choice and proportion of the organic modifier (typically acetonitrile or methanol) can influence peak shape. While both are used, acetonitrile often provides better peak efficiency (narrower peaks) for many compounds. The ratio of the organic modifier to the aqueous buffer affects the retention and can indirectly impact peak shape. It is crucial to optimize this ratio for good resolution and symmetry.
Q3: My peak shape is good, but the retention time is drifting. What could be the cause?
A3: Retention time drift, even with good peak shape, can be due to several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Pump Performance: Inconsistent pump performance or leaks in the system can lead to flow rate fluctuations and retention time drift.
Q4: Is it necessary to use a buffer in the mobile phase?
A4: For a basic compound like Tadalafil, using a buffer is highly recommended to control the pH of the mobile phase and ensure consistent ionization of the analyte and the stationary phase surface.[1] This leads to improved peak shape and reproducible retention times.
Experimental Protocols
Optimized HPLC Method for Symmetrical Tadalafil Peaks:
This protocol is a general guideline based on successful methods reported in the literature.[3] Optimization may be required for your specific instrumentation and samples.
-
Column: End-capped C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.2 with phosphoric acid
-
B: Acetonitrile
-
Isocratic Elution: 50:50 (v/v) A:B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Quantitative Data Summary
The following table summarizes the impact of mobile phase pH on the tailing factor of a basic compound, illustrating the importance of pH control.
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Interaction | Expected Tailing Factor |
| < 3.0 | Primarily Protonated (+) | Protonated (Neutral) | Minimal | Near 1.0 (Symmetrical) |
| 3.0 - 7.0 | Protonated (+) | Partially Ionized (-) | Moderate to High | > 1.2 (Tailing) |
| > 7.0 | Neutral | Fully Ionized (-) | High | >> 1.5 (Significant Tailing) |
Note: This table provides a generalized representation. The optimal pH will depend on the specific pKa of the analyte and the characteristics of the stationary phase.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
impact of anticoagulant on Tadalafil stability in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anticoagulants on the stability of Tadalafil in plasma samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Tadalafil in plasma samples, with a focus on the influence of anticoagulants and sample handling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tadalafil Recovery | Degradation during sample processing: Tadalafil may be susceptible to degradation if samples are kept at room temperature for extended periods before processing. | Process blood samples to plasma as soon as possible after collection. If immediate processing is not feasible, store whole blood samples under validated conditions. For K2-EDTA anticoagulated samples, Tadalafil has shown stability in whole blood for at least 6 hours at room temperature.[1] |
| Suboptimal extraction efficiency: The chosen protein precipitation or liquid-liquid extraction protocol may not be efficient for Tadalafil. | Optimize the extraction method. Protein precipitation with acetonitrile has been shown to be effective. Ensure complete protein precipitation and vortexing for adequate mixing. | |
| Adsorption to labware: Tadalafil may adsorb to certain types of plastic tubes. | Use low-binding polypropylene tubes for sample collection, processing, and storage. | |
| High Variability in Results | Matrix effects from anticoagulants: The choice of anticoagulant can significantly impact the ionization of Tadalafil in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4] Heparin, in particular, is known to cause matrix effects in LC-MS/MS analysis.[2][5] | Recommended: Use K2-EDTA as the anticoagulant, as Tadalafil stability has been well-documented with it.[1] If using other anticoagulants: A thorough validation of the analytical method is crucial to assess and mitigate matrix effects. This may involve additional sample cleanup steps or the use of a stable isotope-labeled internal standard.[3] |
| Inconsistent sample handling: Variations in time and temperature between sample collection and analysis can introduce variability. | Standardize the entire workflow, from blood collection to sample analysis.[6] Ensure all samples are treated identically. | |
| Hemolysis of samples: Hemolyzed samples can introduce interfering substances from red blood cells, affecting the accuracy of the assay. | Avoid vigorous shaking of blood collection tubes. Use appropriate needle gauge and collection techniques to minimize hemolysis. | |
| Unexpected Peaks in Chromatogram | Interference from anticoagulants or their counter-ions: Some anticoagulants or their additives may introduce interfering peaks in the chromatogram. | Use high-purity anticoagulants. If interference is suspected, analyze a blank plasma sample with the same anticoagulant to identify any interfering peaks. |
| Co-eluting endogenous compounds: Components of the plasma matrix may co-elute with Tadalafil, causing interference.[3] | Optimize the chromatographic method to improve the separation of Tadalafil from interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column. | |
| Tadalafil Instability Over Time | Improper storage conditions: Long-term storage at inappropriate temperatures can lead to the degradation of Tadalafil. | Store plasma samples at -70°C for long-term stability. Tadalafil in K2-EDTA plasma has been shown to be stable for at least 360 days at -70°C.[1] |
| Enzymatic degradation: Plasma contains enzymes that can potentially degrade Tadalafil, although studies suggest it is relatively stable.[7] | For initial stability assessments, include time-zero controls and incubate samples at 37°C to evaluate potential enzymatic degradation.[7] |
Frequently Asked Questions (FAQs)
Anticoagulant Selection
Q1: Which anticoagulant is recommended for Tadalafil stability studies in plasma?
A1: K2-EDTA is the recommended anticoagulant for Tadalafil stability studies.[1] Validated LC-MS/MS methods have demonstrated that Tadalafil is stable in human plasma containing K2-EDTA under various storage and handling conditions.[1]
Q2: Can I use heparin as an anticoagulant for Tadalafil plasma samples?
A2: While heparin is a common anticoagulant, it is generally not recommended for LC-MS/MS-based bioanalysis due to its potential to cause significant matrix effects, leading to ion suppression and inaccurate quantification.[2][5] If heparin must be used, extensive validation is required to demonstrate that it does not impact the accuracy and precision of the Tadalafil measurement.
Q3: What about citrate as an anticoagulant?
A3: Citrate is another common anticoagulant, but like heparin, it can potentially interfere with the analysis.[8][9] The chelating nature of citrate can also affect the stability of certain analytes.[8] For Tadalafil, K2-EDTA is the preferred choice based on available stability data.
Sample Handling and Storage
Q4: How should I handle blood samples after collection to ensure Tadalafil stability?
A4: Blood samples should be centrifuged to separate the plasma as soon as possible. If there is a delay, it is important to know the stability of Tadalafil in whole blood. For K2-EDTA anticoagulated blood, Tadalafil is stable for at least 6 hours at room temperature.[1]
Q5: What are the optimal storage conditions for Tadalafil in plasma?
A5: For short-term storage, plasma samples can be kept at room temperature for up to 24 hours. For longer-term storage, samples should be frozen at -20°C or preferably at -70°C.[1]
Q6: How many freeze-thaw cycles can Tadalafil in plasma withstand?
A6: Tadalafil in K2-EDTA plasma has been shown to be stable for at least five freeze-thaw cycles when frozen at -20°C and -70°C.[1]
Analytical Method
Q7: What is the recommended analytical method for quantifying Tadalafil in plasma?
A7: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity in quantifying Tadalafil in plasma.[1][10]
Quantitative Data Summary
The following table summarizes the stability of Tadalafil in human plasma containing K2-EDTA as the anticoagulant.
| Stability Parameter | Storage Condition | Duration | Stability | Reference |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | Stable | [1] |
| Post-Preparative | Autosampler (10°C) | 48 hours | Stable | [1] |
| Freeze-Thaw | -20°C and -70°C | 5 cycles | Stable | [1] |
| Long-Term | -20°C | 360 days | Stable | [1] |
| Long-Term | -70°C | 360 days | Stable | [1] |
| Whole Blood | Room Temperature | 6 hours | Stable | [1] |
Experimental Protocols
Protocol: Assessment of Tadalafil Stability in Plasma
This protocol outlines a general procedure for evaluating the stability of Tadalafil in plasma samples with a chosen anticoagulant.
-
Blood Collection: Collect whole blood from subjects into tubes containing the desired anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 15 minutes to separate the plasma.[11]
-
Spiking: Prepare stock solutions of Tadalafil and an appropriate internal standard (e.g., Tadalafil-d3). Spike blank plasma with Tadalafil to achieve low, medium, and high-quality control (QC) concentrations.
-
Stability Assessment:
-
Short-Term (Bench-Top) Stability: Keep spiked plasma samples at room temperature for a defined period (e.g., 0, 6, 12, 24 hours) before processing.
-
Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., freezing at -70°C and thawing at room temperature).
-
Long-Term Stability: Store spiked plasma samples at specified temperatures (e.g., -20°C and -70°C) for an extended duration (e.g., 1, 3, 6, 12 months).
-
-
Sample Preparation: At each time point, extract Tadalafil and the internal standard from the plasma samples. A common method is protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. The precursor to product ion transitions for Tadalafil and Tadalafil-d3 are typically monitored at m/z 390.3 → 268.2 and m/z 393.1 → 271.2, respectively.[1]
-
Data Analysis: Calculate the concentration of Tadalafil at each time point and compare it to the baseline (time zero) concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for assessing Tadalafil stability in plasma.
Caption: Factors influencing Tadalafil analysis in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 9. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Tadalafil Extraction from Complex Matrices
Welcome to the technical support center for optimizing the extraction efficiency of Tadalafil from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of Tadalafil.
Issue 1: Low Extraction Recovery
Q: My Tadalafil extraction recovery is consistently low. What are the potential causes and how can I improve it?
A: Low extraction recovery of Tadalafil can stem from several factors related to the chosen extraction method and sample matrix. Here are some common causes and troubleshooting steps:
-
Inadequate Protein Precipitation: If you are using protein precipitation, the choice of solvent and the solvent-to-plasma ratio are critical.
-
Solution: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins prior to Tadalafil analysis.[1][2] Ensure a sufficient volume of acetonitrile is used to achieve complete protein precipitation. A simple and rapid method involves deproteinizing plasma samples directly with acetonitrile.[1]
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Parameters: The choice of organic solvent, pH of the aqueous phase, and extraction time can significantly impact LLE efficiency.
-
Solution: Methyl tert-butyl ether has been successfully used for the LLE of Tadalafil under alkaline conditions.[3] Experiment with different organic solvents (e.g., ethyl acetate[4]) and adjust the pH to optimize the partitioning of Tadalafil into the organic phase. Ensure vigorous mixing and adequate phase separation time.
-
-
Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent, conditioning, washing, and elution solvents are crucial for good recovery.
-
Solution: Reversed-phase SPE cartridges, such as Strata-X-C, have demonstrated high and precise recovery of Tadalafil from human plasma (98.95% to 100.61%).[5][6] Ensure proper conditioning of the cartridge, followed by appropriate washing steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to desorb Tadalafil completely.
-
-
Analyte Loss During Solvent Evaporation: If your protocol involves an evaporation step, Tadalafil may be lost due to its volatility or adherence to the container walls.
-
Solution: Consider extraction methods that do not require an evaporation step, which can be faster and reduce the risk of analyte loss.[7] If evaporation is necessary, perform it under a gentle stream of nitrogen at a controlled temperature.
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Tadalafil. How can I mitigate this?
A: Matrix effects are a common challenge when analyzing samples from complex matrices like plasma. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Solution: Employ a more selective sample preparation technique. Fabric Phase Sorptive Extraction (FPSE) is a novel technique that can directly extract and preconcentrate analytes from biological matrices, offering improved selectivity and reducing matrix effects.[8] SPE is also generally more effective at removing matrix components than protein precipitation or LLE.[5][9]
-
-
Optimize Chromatographic Separation: Ensure that Tadalafil is chromatographically resolved from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (IS): A deuterated internal standard (e.g., Tadalafil-d3) can help compensate for matrix effects.[5][6]
-
Solution: The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[5]
-
Issue 3: Poor Chromatographic Peak Shape
Q: The peaks for Tadalafil in my chromatogram are broad or tailing. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tadalafil and its interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Suboptimal Mobile Phase Composition: The organic solvent and its ratio to the aqueous phase are critical for achieving good peak shape.
-
Solution: A mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium acetate) is commonly used and provides good results.[1] Experiment with different ratios to optimize peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for Tadalafil from biological matrices?
A1: The most frequently employed extraction methods for Tadalafil from biological matrices such as plasma include:
-
Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile to precipitate proteins.[1][2]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids.[4][9]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[5][9]
-
Fabric Phase Sorptive Extraction (FPSE): A newer technique that offers direct extraction with high preconcentration and selectivity.[8]
Q2: Which analytical technique is most suitable for the quantification of Tadalafil?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is the most common and reliable technique.
-
HPLC-UV: A robust and widely available method suitable for quantifying Tadalafil in pharmaceutical formulations.[10][11]
-
LC-MS/MS: Offers higher sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of Tadalafil need to be measured in complex matrices like plasma.[1][5]
Q3: What is a typical retention time for Tadalafil in reversed-phase HPLC?
A3: The retention time for Tadalafil can vary depending on the specific chromatographic conditions (e.g., column, mobile phase, flow rate). However, reported retention times are often in the range of 2.5 to 5 minutes under optimized conditions.[4][5][10] For instance, a rapid UPLC-MS/MS method reported elution of Tadalafil within 1.0 minute.[1]
Q4: How can I validate my Tadalafil extraction and analysis method?
A4: Method validation should be performed according to guidelines from regulatory bodies like the ICH. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[10][12]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[5][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[10]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[1]
Data Presentation
Table 1: Comparison of Tadalafil Extraction Methods from Human Plasma
| Extraction Method | Key Parameters | Recovery (%) | LOQ (ng/mL) | Reference |
| Protein Precipitation | Acetonitrile | 90.38 - 97.32 | 5 | [1] |
| Liquid-Liquid Extraction | Ethyl Acetate | 98.6 - 100.2 | 0.4 µg/mL (400 ng/mL) | [4] |
| Solid-Phase Extraction | Strata-X-C cartridges | 98.95 - 100.61 | 0.5 | [5][6] |
| Fabric Phase Sorptive Extraction | Sol-gel CX 20 M | 97.95 - 99.36 | 0.5 | [8] |
Table 2: Comparison of Analytical Methods for Tadalafil Quantification
| Analytical Method | Column | Mobile Phase | Detection | Linearity Range | Reference |
| HPLC-UV | Inertsil C18 | Phosphate buffer (pH 3.2): Acetonitrile (50:50) | 295 nm | 30-70 µg/mL | [10] |
| UPLC-MS/MS | Shiseido C18 | 2.0 mM ammonium acetate and acetonitrile (55:45) with 0.1% formic acid | MRM (m/z 390.4 → 268.3) | 5–1,000 ng/mL | [1] |
| LC-MS/MS | Synergi™ Hydro-RP C18 | Methanol and 10 mM ammonium formate, pH 4.0 (90:10) | MRM (m/z 390.3 → 268.2) | 0.50–500 ng/mL | [5] |
Experimental Protocols
Protocol 1: Tadalafil Extraction from Human Plasma using Protein Precipitation
This protocol is adapted from a validated UPLC-MS/MS method.[1]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile to the plasma sample.
-
-
Protein Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Protocol 2: Tadalafil Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is based on a sensitive LC-MS/MS method.[5][6]
-
Sample Preparation:
-
To 200 µL of plasma in a tube, add 25 µL of the internal standard working solution (Tadalafil-d3).
-
Vortex for 10 seconds.
-
Add 500 µL of water and vortex again.
-
-
SPE Cartridge Conditioning:
-
Condition a Strata-X-C SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 x 1.0 mL of water to remove interfering substances.
-
Dry the cartridge under a stream of nitrogen for 2 minutes.
-
-
Elution:
-
Elute Tadalafil and the internal standard with 500 µL of the mobile phase into a collection vial.
-
-
Analysis:
-
Inject 10 µL of the eluate into the LC-MS/MS system.
-
Mandatory Visualization
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukm.edu.my [ukm.edu.my]
- 8. Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpar.com [ijpar.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Tadalafil Quantification Using Tadalafil-¹³C₂,d₃ Internal Standard in Accordance with FDA Guidelines
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Tadalafil in human plasma, utilizing Tadalafil-¹³C₂,d₃ as an internal standard. The validation parameters outlined adhere to the U.S. Food and Drug Administration (FDA) "Guidance for Industry: Bioanalytical Method Validation, May 2018". This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reliable bioanalytical method for Tadalafil.
Experimental Protocol: LC-MS/MS Analysis of Tadalafil
This protocol outlines a typical procedure for the extraction and analysis of Tadalafil from human plasma.
1. Sample Preparation:
A simple protein precipitation method is employed for sample cleanup.[1][2]
-
To 100 µL of human plasma, add 20 µL of Tadalafil-¹³C₂,d₃ internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: A validated UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., Shiseido C18, 100 x 2.1 mm, 2.7 µm or equivalent).[1]
-
Mobile Phase: An isocratic elution of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 40°C.
-
Autosampler Temperature: 5°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for the specific instrument, but typical values include:
Method Validation Summary According to FDA Guidelines
The following tables summarize the acceptance criteria and typical performance data for the validation of the Tadalafil LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria (FDA) | Typical Performance Data |
| Calibration Curve Range | At least 6 non-zero standards | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.999[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 5 ng/mL[1] |
| LLOQ Accuracy and Precision | Within ±20% of nominal value | Within ±10% |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 8.4%[1] | ≤ -3.2%[1] | ≤ 7.5% | ≤ -2.8% |
| Low QC (QCL) | 15 | ≤ 6.2%[1] | ≤ -1.5%[1] | ≤ 5.8% | ≤ -1.1% |
| Medium QC (QCM) | 400 | ≤ 4.5%[1] | ≤ 2.1%[1] | ≤ 4.1% | ≤ 2.5% |
| High QC (QCH) | 800 | ≤ 3.8%[1] | ≤ 1.8%[1] | ≤ 3.5% | ≤ 2.2% |
| Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ); Accuracy (%RE) within ±15% (±20% for LLOQ) of the nominal value. |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Tadalafil | Low (15) | 90.38 ± 5.32[1] | 103.2 ± 12.35[1] |
| Medium (400) | 95.78 ± 4.37[1] | 98.5 ± 2.47[1] | |
| High (800) | 97.32 ± 3.52[1] | 103.1 ± 0.56[1] | |
| Tadalafil-¹³C₂,d₃ (IS) | 500 | 97.3 ± 3.15[1] | 93.4 ± 4.04[1] |
| Acceptance Criteria: Recovery should be consistent, precise, and reproducible. The matrix factor (IS-normalized) should have a %RSD ≤ 15%. |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria | Result |
| Bench-top | 8 hours | Room Temperature | % Deviation within ±15% | Stable |
| Freeze-thaw | 3 cycles | -70°C to Room Temp | % Deviation within ±15% | Stable |
| Long-term | 30 days | -70°C | % Deviation within ±15% | Stable |
| Stock Solution | 30 days | 4°C | % Deviation within ±15% | Stable |
Comparison with Alternative Methods
The presented method offers several advantages over previously published methods for Tadalafil analysis.
| Feature | Proposed Method (Tadalafil-¹³C₂,d₃ IS) | Alternative Method 1 (Sildenafil IS) [1] | Alternative Method 2 (Liquid-Liquid Extraction) |
| Internal Standard | Stable isotope-labeled Tadalafil | Structurally similar but not identical | Varies |
| Sample Preparation | Simple Protein Precipitation | Simple Protein Precipitation | More complex and time-consuming Liquid-Liquid Extraction |
| Run Time | ~1 minute[1] | ~1 minute[1] | > 5 minutes |
| Extraction Recovery | High and consistent (90-98%)[1] | High and consistent (90-98%)[1] | Variable |
| Matrix Effect | Minimal due to co-eluting IS | Minimal due to co-eluting IS | Potential for significant matrix effects |
The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃, is the gold standard in quantitative LC-MS/MS analysis. It closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results by compensating for matrix effects and variability in extraction recovery. While methods using other internal standards like sildenafil can be validated, a stable isotope-labeled standard is preferred for regulatory submissions.
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow for Tadalafil.
References
A Comparative Guide to Tadalafil-13C2,d3 and Tadalafil-d3 as Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) is critical for accurate quantification of an analyte. For the analysis of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a detailed comparison between two such standards: Tadalafil-13C2,d3 and Tadalafil-d3.
The Role of Internal Standards in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs like Tadalafil in complex biological matrices such as plasma.[1] An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its primary function is to correct for the variability that can occur during sample preparation (e.g., extraction) and instrumental analysis (e.g., injection volume and ionization efficiency), thereby improving the accuracy and precision of the measurement.[2]
Stable isotope-labeled internal standards are considered the most suitable choice because their physicochemical properties are nearly identical to the unlabeled analyte, leading to similar behavior during sample processing and analysis.[3]
Theoretical Comparison: this compound vs. Tadalafil-d3
| Feature | Tadalafil-d3 (Deuterium Labeled) | This compound (Mixed ¹³C and Deuterium Labeled) | Rationale & Implications for Researchers |
| Label Stability | Potentially susceptible to back-exchange of deuterium with protons from the surrounding environment, especially if the label is on an exchangeable site (e.g., -OH, -NH). | ¹³C labels are incorporated into the carbon backbone and are not exchangeable. The d3 label on the methyl group is generally stable. | This compound offers superior label stability, reducing the risk of the IS converting to the unlabeled analyte, which would lead to inaccurate quantification.[3] |
| Chromatographic Co-elution | May exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect), especially in high-resolution chromatography.[4] | Expected to have virtually identical retention times as the unlabeled analyte. ¹³C has a negligible effect on retention time.[2] | Co-elution is highly desirable as it ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more effective normalization.[3] |
| Mass Difference | +3 Da (Daltons) | +5 Da | A larger mass difference minimizes the risk of isotopic crosstalk, where the signal from the analyte interferes with the signal of the IS, and vice versa. |
| Metabolic Isotope Effect | The C-D bond is stronger than the C-H bond, which can sometimes alter the rate of metabolism if the deuterium is at a site of metabolic transformation. | Less likely to exhibit a significant metabolic isotope effect due to the ¹³C labeling. | A significant metabolic isotope effect could lead to different recovery rates during sample preparation, compromising accuracy. |
| Commercial Availability & Cost | Generally more common and less expensive to synthesize.[2] | Typically more complex and costly to synthesize.[2] | Budget and availability are practical considerations for any laboratory. |
Tadalafil's Mechanism of Action
Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[8] cGMP is the primary mediator of smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[9] PDE5 is the enzyme responsible for the degradation of cGMP.[8] By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thus prolonging its action and enhancing erectile function.[6][8]
Tadalafil's inhibitory action on the PDE5 enzyme.
Representative Experimental Protocol
The following is a summary of a typical validated UPLC-MS/MS method for the determination of tadalafil in human plasma, using a stable isotope-labeled internal standard.
Standard and Sample Preparation
-
Stock Solutions: Individual stock solutions of tadalafil and the internal standard (e.g., Tadalafil-d3) are prepared in a suitable organic solvent like methanol or DMSO.[10]
-
Calibration Standards and Quality Controls (QCs): Working solutions are prepared by diluting the stock solutions. Calibration standards and QCs are then prepared by spiking blank human plasma with the appropriate working solutions.[11]
Sample Extraction
A simple and rapid protein precipitation method is commonly used:
-
To a 50 µL aliquot of plasma sample, add 50 µL of the internal standard working solution.[5]
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for a short period (e.g., 5 seconds).[5]
-
Centrifuge the samples at high speed (e.g., 14,500 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.[12]
Chromatographic and Mass Spectrometric Conditions
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Shiseido C18, 100 × 2.1 mm, 2.7 µm) is typically used for separation.[13]
-
Mobile Phase: An isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium acetate with 0.1% formic acid) is common.[13]
-
Flow Rate: A flow rate of around 0.7 mL/min is used.[13]
-
Run Time: The method is optimized for a short run time, often around 1-2 minutes per sample.[13]
-
-
Mass Spectrometry:
General workflow for Tadalafil quantification in plasma.
This guide provides a comprehensive overview for researchers and scientists, enabling an informed decision on the selection of an appropriate internal standard for the bioanalysis of Tadalafil and offering a reliable starting point for method development.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 12. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats [mdpi.com]
- 13. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tadalafil Assays Across Diverse Analytical Platforms
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of different analytical platforms for the quantification of Tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays, offering researchers, scientists, and drug development professionals a thorough resource for selecting the appropriate analytical methodology.
The validation of bioanalytical methods is a critical step in drug development, ensuring the accuracy and precision of concentration measurements of drugs and their metabolites in biological matrices.[1][2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the parameters that need to be assessed, including selectivity, accuracy, precision, recovery, and stability.[1][4]
Quantitative Performance Comparison
The selection of an analytical platform for Tadalafil quantification is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and Immunoassay methods based on published literature.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Linearity Range | 60 - 140 µg/mL[5] | 5 - 1,000 ng/mL[6] | 16.1 - 29.5 ng/mL (IC50)[7] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, implied to be around 60 µg/mL[5] | 5 ng/mL[6] | Cut-off limits: 100 ng/mL (fluorescence)[8] |
| Accuracy (% Recovery) | 98.6 - 100.2%[9] | Intra-day: 97.9–107.3% (spiked samples)[8] | Not explicitly stated in a quantitative manner |
| Precision (% RSD) | Intra-day: < 2%[10] | Intra-day: within 8.4%[6] | Intra-day: 0.4–0.8%[11] |
| Selectivity | Good, but potential for interference from co-eluting compounds | High, based on mass-to-charge ratio | High, based on antibody-antigen binding |
| Sample Preparation | Protein precipitation, liquid-liquid extraction[9] | Protein precipitation[6] | Dilution and extraction[12] |
| Run Time per Sample | ~4 - 17 minutes[5][13] | ~1 minute[6] | ~10 minutes[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline the typical experimental protocols for the analysis of Tadalafil using HPLC-UV, LC-MS/MS, and Immunoassay.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of Tadalafil in pharmaceutical formulations and biological matrices. It offers a balance of performance and cost-effectiveness.
Sample Preparation (from human plasma): [9]
-
To 1 mL of plasma, add an internal standard (e.g., Sildenafil).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Chromatographic Conditions: [5]
-
Column: Inertsil C18 (150×4.6 mm; 5 μm)
-
Mobile Phase: Phosphate buffer (10 mM, pH 3.2) and acetonitrile (50:50% v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Retention Time: Approximately 4.01 min
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity and selectivity, allowing for the accurate quantification of Tadalafil at low concentrations in complex biological matrices.[6][14][15][16][17]
Sample Preparation (from human plasma): [6]
-
To a 100 µL plasma sample, add an internal standard (e.g., Sildenafil).
-
Add acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Inject a small volume of the supernatant directly into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [6]
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid
-
Flow Rate: 0.7 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Tadalafil: m/z 390.4 → 268.3
-
Sildenafil (IS): m/z 475.3 → 283.3
-
Immunoassay
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays (LFIA), offer a rapid and high-throughput screening method for Tadalafil, particularly in contexts like screening for adulterants in functional foods.[7][8]
Sample Preparation (for herbal products): [12]
-
Extract a 0.2 g sample with 10 mL of extraction buffer by shaking.
-
Filter the extract.
-
Dilute the supernatant with an assay buffer before analysis.
Assay Principle (Indirect Competitive ELISA): [7]
-
Microtiter plates are coated with a Tadalafil-protein conjugate.
-
Samples or standards and a primary antibody against Tadalafil are added to the wells. Tadalafil in the sample competes with the coated antigen for antibody binding.
-
After incubation and washing, a secondary antibody conjugated to an enzyme is added.
-
A substrate is added, and the resulting color development is measured. The signal is inversely proportional to the Tadalafil concentration in the sample.
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation process, the following diagram illustrates the key stages involved, from method development to the analysis of study samples.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ijpar.com [ijpar.com]
- 11. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Tadalafil Quantification Methods for Researchers and Drug Development Professionals
An Objective Analysis of Analytical Techniques for the Accurate Measurement of Tadalafil
The precise and reliable quantification of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, is critical in pharmaceutical research, quality control, and clinical applications such as pharmacokinetic studies. This guide provides a comprehensive comparison of various analytical methods employed for the determination of Tadalafil in different matrices, including bulk drug, pharmaceutical formulations, and biological fluids like human plasma. The information presented herein is synthesized from a review of published single-laboratory validation studies, offering a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
This guide summarizes key performance data from various studies and presents detailed experimental protocols for the most common analytical methods. The objective is to provide a clear comparison of the capabilities and limitations of each technique, supported by experimental evidence.
Quantitative Performance Data Comparison
The following tables summarize the quantitative performance parameters of different analytical methods for Tadalafil quantification as reported in various studies. This allows for a direct comparison of key metrics such as linearity, sensitivity (Limit of Quantification), accuracy, and precision.
Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) with UV Detection Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.4 - 6.4 µg/mL[1] | 70 - 130 µg/mL[2] | Not Specified |
| Correlation Coefficient (r²) | > 0.99[3] | 0.999[2] | > 0.99[3] |
| Limit of Quantification (LOQ) | 0.69 µg/mL[1] | 0.5 µg/mL[2] | Not Specified |
| Accuracy (% Recovery) | 98.6 - 100.2%[1] | 98 - 102%[3] | 98 - 102%[3] |
| Intra-day Precision (% RSD) | 0.06 - 2.50%[1] | < 2.0%[2][3] | < 2.0%[3] |
| Inter-day Precision (% RSD) | 0.06 - 2.50%[1] | < 2.0%[2][3] | < 2.0%[3] |
| Matrix | Spiked Human Plasma[1] | Pharmaceutical Formulations[2] | Bulk and Pharmaceutical Dosage Forms[3] |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Other Methods
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UPLC-MS/MS Method | GC/MS Method |
| Linearity Range | 0.50 - 500 ng/mL[4][5] | 22.2 - 1111.3 ng/mL[6] | 5 - 1000 ng/mL[7][8] | 2.00 - 500.0 µg/L[9] |
| Correlation Coefficient (r²) | ≥ 0.9994[4][5] | ≥ 0.9995[6] | Not Specified | > 0.991[9] |
| Limit of Quantification (LOQ) | 0.50 ng/mL[5] | 22.2 ng/mL[6] | 5 ng/mL[7][8] | 2.00 µg/L[9] |
| Accuracy (% of Nominal) | 97.8 - 104.1%[4][5] | Not Specified | Within -3.2% (RE)[7][8] | -10.5 to 8.5%[9] |
| Intra-day Precision (% CV) | ≤ 3.7%[4][5] | Not Specified | < 8.4%[7][8] | < 8.4%[9] |
| Inter-day Precision (% CV) | ≤ 3.7%[4][5] | Not Specified | < 8.4%[7][8] | < 11.2%[9] |
| Recovery | 98.95 - 100.61%[4][5] | Not Specified | 90.38 - 97.32%[7] | 92.1 - 98.9%[9] |
| Matrix | Human Plasma[4][5] | Human Plasma[6] | Human Plasma[7][8] | Whole Blood[9] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in the comparison tables. These protocols are intended to offer a comprehensive understanding of the experimental setup required for each method.
Method 1: RP-HPLC with UV Detection for Tadalafil in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction was performed using ethyl acetate as the extracting solvent.
-
Instrumentation: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector was used.
-
Chromatographic Conditions:
-
Column: Cromasil C18 (250mm x 4.6 ID, 5 micron particle size).
-
Mobile Phase: A mixture of methanol and water in a ratio of 15:85 (v/v), with the pH adjusted to 2.5.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 284 nm.
-
Internal Standard: Sildenafil.
-
Method 2: LC-MS/MS for Tadalafil in Human Plasma[4][5]
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract Tadalafil and its deuterated internal standard from 200 µL of human plasma.[5]
-
Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 3: UPLC-MS/MS for Tadalafil in Human Plasma[7][8]
-
Sample Preparation: Protein precipitation with acetonitrile was used to process the plasma samples.[7][8]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for Tadalafil quantification. This process is fundamental to ensuring the reliability and accuracy of the data generated, which is a prerequisite for any inter-laboratory comparison.
Caption: Generalized workflow for analytical method development, validation, and application.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. academicjournals.org [academicjournals.org]
- 3. ijpar.com [ijpar.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of a GC/MS method for the determination of tadalafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
establishing linearity and range for Tadalafil analysis with an isotopic standard
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of Tadalafil is a critical step. This guide provides a comparative overview of key performance characteristics for Tadalafil analysis using an isotopic standard with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Furthermore, it compares this gold-standard method with alternative techniques such as HPLC with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC/MS).
Performance Comparison of Analytical Methods for Tadalafil
The choice of analytical technique significantly impacts the sensitivity, specificity, and linear range of Tadalafil quantification. The following table summarizes the performance of HPLC-MS/MS, HPLC-UV, and GC/MS based on published data.
| Parameter | HPLC-MS/MS with Isotopic Standard | HPLC-UV | GC/MS |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 3200 ng/mL | 2 - 500 ng/mL (as µg/L)[1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 5 - 100 ng/mL | 2 ng/mL (as µg/L)[1][2] |
| Internal Standard | Tadalafil-d3 (Isotopic) | Sildenafil, Loratadine (Non-isotopic)[3] | Protriptyline (Non-isotopic)[1][2] |
| Sample Preparation | Protein Precipitation, LLE, SPE | Liquid-Liquid Extraction (LLE)[3] | Solid-Phase Extraction (SPE)[1][2] |
| Selectivity | High | Moderate | High |
| Run Time | 1 - 5 minutes | 5 - 10 minutes | > 10 minutes |
Experimental Protocol: Establishing Linearity and Range for Tadalafil Analysis by HPLC-MS/MS
This protocol outlines the key steps for establishing the linearity and dynamic range for the quantification of Tadalafil in a biological matrix (e.g., human plasma) using HPLC-MS/MS with an isotopic internal standard.
Materials and Reagents
-
Tadalafil reference standard
-
Tadalafil-d3 (isotopic internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (mobile phase modifier)
-
Control human plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Tadalafil and Tadalafil-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of Tadalafil working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations that will be used to spike the calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Tadalafil-d3 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: A typical calibration curve for Tadalafil analysis in human plasma ranges from 0.5 to 1000 ng/mL.[4] To prepare the calibration standards, spike appropriate aliquots of the Tadalafil working standard solutions into blank human plasma to achieve final concentrations covering the desired range (e.g., 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 150, and 750 ng/mL). These are prepared independently from the calibration standards.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of each calibration standard, QC sample, and blank plasma, add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL Tadalafil-d3). Then, add three volumes of cold acetonitrile (300 µL), vortex for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) and inject a portion onto the HPLC-MS/MS system.
HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a modifier like 0.1% formic acid or 5 mM ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Mass Spectrometric Conditions:
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the peak area ratio of Tadalafil to Tadalafil-d3 against the nominal concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis, typically with a weighting factor of 1/x or 1/x², to obtain the best fit for the calibration curve.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
Experimental Workflow
The following diagram illustrates the general workflow for establishing the linearity and range of a Tadalafil bioanalytical method.
Comparison with Alternative Methods
While HPLC-MS/MS with an isotopic internal standard is the preferred method for bioanalytical studies due to its high sensitivity and specificity, other methods can be employed, particularly for the analysis of pharmaceutical formulations.
-
HPLC-UV: This method is less sensitive than HPLC-MS/MS, with higher LLOQs.[3] It is more susceptible to interference from matrix components, necessitating more rigorous sample cleanup procedures. The linearity range can be suitable for the analysis of dosage forms but may not be adequate for pharmacokinetic studies where plasma concentrations can be very low. One study showed a linear range of 100-3200 ng/mL for Tadalafil in human plasma using HPLC-UV.[6] Another reported a range of 5-600 ng/mL.[3]
-
GC/MS: This technique offers good selectivity but often requires derivatization of the analyte to improve its volatility and thermal stability, which adds complexity to the sample preparation process. A validated GC/MS method for Tadalafil in whole blood reported a linear range of 2.00 to 500.0 µg/L (equivalent to 2-500 ng/mL).[1][2]
References
- 1. Development and validation of a GC/MS method for the determination of tadalafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
Tadalafil Quantification: A Comparative Analysis of Accuracy and Precision with Tadalafil-¹³C₂,d₃ as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Tadalafil is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide provides a comparative analysis of analytical methodologies, focusing on the use of the stable isotope-labeled internal standard Tadalafil-¹³C₂,d₃, and offers supporting experimental data to inform method selection and validation.
The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃ or the closely related Tadalafil-d₃, is widely regarded as the gold standard for the quantification of Tadalafil in biological matrices. This is primarily due to its ability to mimic the analyte's behavior during sample preparation and ionization in mass spectrometry, thus compensating for matrix effects and variability in extraction efficiency. This guide will compare the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using a deuterated internal standard against other analytical approaches.
Comparative Analysis of Quantitative Performance
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following tables summarize the accuracy, precision, linearity, and sensitivity of various methods for Tadalafil quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods with Stable Isotope-Labeled Internal Standard (Tadalafil-d₃)
| Parameter | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) | Citation |
| Method 1 | 0.50–500 | ≤ 3.7 | ≤ 3.2 | 97.8 to 104.1 | 0.50 | 98.95 to 100.61 | [1][2] |
| Method 2 | 2–1,000 | ≤ 4.36 | ≤ 6.96 | 94.45 to 100.88 | 2 | Not Reported | [3][4] |
Table 2: Performance Characteristics of Alternative Analytical Methods for Tadalafil Quantification
| Method | Internal Standard | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | LLOQ (ng/mL) | Recovery (%) | Citation |
| UPLC-MS/MS | Sildenafil | 5–1,000 ng/mL | < 8.4 | < 8.4 | < -3.2 | 5 | 90.38 to 97.32 | [5] |
| LC-MS/MS | Losartan | 22.2–1111.3 ng/mL | Not Reported | Not Reported | Not Reported | 22.2 | Not Reported | [6] |
| RP-HPLC-UV | None (External Standard) | 5-25 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| RP-HPLC | Sildenafil | 0.4-6.4 µg/mL | Not Reported | Not Reported | Not Reported | 0.69 µg/mL | 98.6 to 100.2 | [8] |
| LC-UV | None (External Standard) | 0.25-5 µg/mL | < 15 | < 15 | Within 15 | 0.25 µg/mL | 89.0 to 93.22 | [9] |
| GC/MS | Protriptyline | 2.00–500.0 µg/L | < 8.4 | < 11.2 | -10.5 to 8.5 | 2.00 µg/L | 92.1 to 98.9 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for Tadalafil quantification.
Protocol 1: LC-MS/MS with Tadalafil-d₃ Internal Standard[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add the internal standard solution (Tadalafil-d₃).
-
Perform solid-phase extraction using Phenomenex Strata-X-C 33 µ extraction cartridges.
-
Wash the cartridges and elute the analyte and internal standard.
2. Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C₁₈ (100 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)
-
Flow Rate: 0.9 mL/min
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
Protocol 2: UPLC-MS/MS with Sildenafil Internal Standard[5]
1. Sample Preparation (Protein Precipitation):
-
Deproteinize plasma samples with acetonitrile.
2. Chromatographic Conditions:
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)
-
Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid
-
Flow Rate: 0.7 mL/min
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Tadalafil quantification using SPE and LC-MS/MS.
Caption: Workflow for Tadalafil quantification using protein precipitation and UPLC-MS/MS.
References
- 1. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of tadalafil pharmacokinetics after administration of a new orodispersible film versus a film-coated tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. japsonline.com [japsonline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a GC/MS method for the determination of tadalafil in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Tadalafil in Biological Samples Using Internal Standards
The accurate quantification of tadalafil in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. A crucial aspect of the bioanalytical method validation is ensuring the stability of the analyte during sample collection, processing, and storage. This guide provides a comparative overview of various validated methods for determining tadalafil stability in biological samples, with a focus on the use of internal standards to ensure accuracy and precision.
Internal Standards: The Key to Reliable Quantification
The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods. An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation and instrument response. For tadalafil analysis, several internal standards have been successfully employed, including:
-
Sildenafil: A structurally related phosphodiesterase-5 (PDE5) inhibitor.[1][2]
-
Tadalafil-d3: A deuterated analog of tadalafil, which is considered the gold standard as it co-elutes with the analyte and has nearly identical chemical behavior.[3][4][5]
-
Domperidone: A structurally distinct compound used in some methods.[6]
-
Buflomedil: Another structurally unrelated compound used as an internal standard.[7]
The choice of internal standard can influence the method's performance, with stable isotope-labeled standards like tadalafil-d3 often providing the best results by minimizing the impact of matrix effects.[5]
Comparative Stability of Tadalafil Under Various Conditions
The stability of tadalafil in human plasma has been extensively evaluated under different storage and handling conditions. The following tables summarize the findings from various studies, showcasing the conditions tested and the observed stability of tadalafil.
Table 1: Freeze-Thaw Stability of Tadalafil in Human Plasma
| Internal Standard Used | Number of Cycles | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% Deviation or as stated) | Reference |
| Sildenafil | 3 | -70°C to Room Temp | 15, 400, 800 | Within ±15% of nominal concentrations | [1] |
| Tadalafil-d3 | 5 | Not Specified | 29.548 - 880.299 | Acceptable (within specified limits) | [4] |
| Tadalafil-d3 | 6 | Not Specified | Not Specified | No apparent change | [3] |
| Sildenafil | 3 | Frozen State | 100 - 3200 | Stable | [2] |
Table 2: Short-Term (Bench-Top) Stability of Tadalafil in Human Plasma
| Internal Standard Used | Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% Deviation or as stated) | Reference |
| Sildenafil | 4 hours | Room Temp (25°C) | 15, 400, 800 | Within ±15% of nominal concentrations | [1] |
| Tadalafil-d3 | 24 hours | Room Temp | 10.017 - 880.299 | Stable | [4] |
| Tadalafil-d3 | 12 hours | Room Temp | Not Specified | No apparent change | [3] |
Table 3: Long-Term Stability of Tadalafil in Human Plasma
| Internal Standard Used | Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% Deviation or as stated) | Reference |
| Sildenafil | 30 days | -70°C | 15, 400, 800 | Within ±15% of nominal concentrations | [1] |
| Tadalafil-d3 | 126 days | -20°C (± 15°C) | Not Specified | Validated | [4] |
| Tadalafil-d3 | 126 days | -70°C | Not Specified | Validated | [4] |
| Tadalafil-d3 | 74 days | -20°C and -70°C | Not Specified | No apparent change | [3] |
| Sildenafil | 1 month | Frozen State | 100 - 3200 | Stable | [2] |
Table 4: Post-Preparative (Autosampler) Stability of Tadalafil
| Internal Standard Used | Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% Deviation or as stated) | Reference |
| Sildenafil | 12 hours | 10°C | 15, 400, 800 | Within ±15% of nominal concentrations | [1] |
| Tadalafil-d3 | 57.5 hours | Refrigerated (5 ± 5ºC) | 10.017 - 880.299 | Stable | [4] |
| Tadalafil-d3 | 98 hours | Refrigerated (5 °C) | Not Specified | Stable | [3] |
Experimental Protocols: A Closer Look at Methodology
The methodologies employed for stability testing generally follow established regulatory guidelines. Below are representative experimental protocols for sample preparation and analysis.
Experimental Workflow for Tadalafil Stability Testing
Figure 1. A generalized workflow for assessing the stability of tadalafil in biological samples.
1. UPLC-MS/MS Method with Protein Precipitation [1][8]
-
Internal Standard: Sildenafil.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
2. LC-MS/MS Method with Solid-Phase Extraction (SPE) [3][5]
-
Internal Standard: Tadalafil-d3.
-
Sample Preparation:
-
Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X-C).
-
Load the plasma sample containing the internal standard onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute tadalafil and the internal standard.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).
-
Mobile Phase: Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Tadalafil (m/z 390.3 → 268.2) and Tadalafil-d3 (m/z 393.1 → 271.2).[5]
-
Logical Relationship of Stability Testing Parameters
Figure 2. Relationship between storage conditions and the confirmation of analyte stability.
Conclusion
The stability of tadalafil in biological samples, particularly human plasma, is well-established under typical laboratory storage and handling conditions when analyzed using a validated method with an appropriate internal standard. Both structurally related compounds like sildenafil and stable isotope-labeled analogs such as tadalafil-d3 have been effectively used to ensure the accuracy of stability assessments. The data consistently demonstrates that tadalafil remains stable through multiple freeze-thaw cycles, for extended periods at room temperature and under long-term frozen storage. This robust stability profile, confirmed across various studies, provides confidence in the reliability of pharmacokinetic and other clinical data generated using these validated bioanalytical methods.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of tadalafil in human blood plasma and seminal plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Recovery of Tadalafil and its Stable Isotope Labeled Internal Standard
For researchers and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the recovery of Tadalafil and its deuterated stable isotope, Tadalafil-d3, which is commonly used as an internal standard in bioanalytical methods. The data presented is compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation: Recovery of Tadalafil and Tadalafil-d3
The following table summarizes the extraction recovery of Tadalafil and its stable isotope, Tadalafil-d3, from human plasma as reported in various studies. Recovery is a measure of the efficiency of an extraction method.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Tadalafil | 15 | 90.38 | 5.32 | [1] |
| Tadalafil | 400 | 95.78 | 4.37 | [1] |
| Tadalafil | 800 | 97.32 | 3.52 | [1] |
| Tadalafil | Quality Control Levels | 98.95 - 100.61 | Not Reported | [2][3][4] |
| Tadalafil-d3 | Not Specified | 100.12 | Not Reported | [2][4][5] |
As the data indicates, both Tadalafil and its deuterated internal standard, Tadalafil-d3, exhibit high and consistent recovery from human plasma. The mean recovery for Tadalafil-d3 was reported to be 100.12%[2][4][5]. The recovery of unlabeled Tadalafil is also excellent, generally ranging from 90.38% to over 100% across different concentrations and studies[1][2][3][4]. The use of a stable isotope-labeled internal standard like Tadalafil-d3 is crucial in quantitative bioanalysis as it helps to compensate for variability in sample preparation and matrix effects, ensuring high precision and accuracy of the results[6].
Experimental Protocols
The recovery of Tadalafil and its stable isotopes is typically determined during the validation of bioanalytical methods. The general workflow involves comparing the analytical response of an analyte extracted from a biological matrix to the response of the pure analyte at the same concentration.
Key Experiment: Determination of Extraction Recovery
Objective: To assess the efficiency of the extraction procedure for Tadalafil and its stable isotope-labeled internal standard from a biological matrix (e.g., human plasma).
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tadalafil and Tadalafil-d3 in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working standard solutions at different concentrations.
-
-
Sample Preparation:
-
Set A (Extracted Samples): Spike known amounts of Tadalafil and Tadalafil-d3 working solutions into blank human plasma at various quality control (QC) concentrations (low, medium, and high). Process these samples using the chosen extraction method (e.g., solid-phase extraction or protein precipitation).
-
Set B (Post-Extraction Spiked Samples): Extract blank human plasma using the same extraction method. Spike the resulting extract with the same amounts of Tadalafil and Tadalafil-d3 as in Set A.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Tadalafil and Tadalafil-d3.
-
The precursor to product ion transitions typically monitored are m/z 390.3 → 268.2 for Tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3[2][4].
-
-
Calculation of Recovery:
-
The percentage recovery is calculated by comparing the mean peak area of the analyte in the extracted samples (Set A) to the mean peak area of the analyte in the post-extraction spiked samples (Set B).
-
Formula: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the extraction recovery of Tadalafil and its stable isotope-labeled internal standard from human plasma.
Caption: Workflow for Determining Tadalafil Recovery.
References
- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Incurred Sample Reanalysis in Tadalafil Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies and the critical role of Incurred Sample Reanalysis (ISR) in ensuring the reliability of pharmacokinetic (PK) data for Tadalafil. Adherence to regulatory standards for ISR is paramount for the successful submission of bioequivalence and other clinical studies. This document outlines the principles of ISR, compares validated bioanalytical methods for Tadalafil quantification, and provides detailed experimental protocols.
The Imperative of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a crucial procedure in regulated bioanalysis, designed to verify the reproducibility of a bioanalytical method.[1][2] Unlike quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug.[2] Factors such as protein binding, the presence of metabolites, and sample inhomogeneity can affect the behavior of the analyte in incurred samples, potentially leading to discrepancies with initial measurements.[2] Therefore, ISR serves as a vital check to ensure that the validated method is robust and reliable for the analysis of real-world study samples.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for ISR.[1][3] The generally accepted criteria for ISR success are that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial concentration and the concentration measured during reanalysis should be within ±20% of their mean.[1][2]
Comparative Analysis of Bioanalytical Methods for Tadalafil
The quantification of Tadalafil in biological matrices, predominantly human plasma, is most commonly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.[4][5][6] Variations in LC-MS/MS methods, such as the use of Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times, and different sample preparation techniques, offer a range of options for bioanalytical scientists.
Below is a summary of validated bioanalytical methods for Tadalafil quantification in human plasma, highlighting key performance characteristics.
| Parameter | Method 1: UPLC-MS/MS[4][7] | Method 2: HPLC-MS[5] | Method 3: LC-MS/MS[6] | Method 4: LC-MS/MS[8] |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL | Not explicitly stated, but covers bioequivalence study concentrations | 22.2 - 1111.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 0.5 ng/mL mentioned for a rat plasma method, human plasma LLOQ not specified | 22.2 ng/mL |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Internal Standard (IS) | Sildenafil | Not specified | Tadalafil-d3 | Not specified |
| Run Time | 1.0 min | Not specified | Not specified | Not specified |
| Extraction Recovery | 90.38% - 97.32% | Not specified | Not specified | Not specified |
| Matrix Effect | 98.5% - 103.2% | Not specified | Not specified | Not specified |
| ISR Performed | Yes, met acceptance criteria | Not specified | Yes, 115 samples reanalyzed | Yes, met acceptance criteria |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections provide a breakdown of a typical experimental protocol for Tadalafil analysis using UPLC-MS/MS, based on published literature.[4][7]
Sample Preparation: Protein Precipitation
-
Transfer a 20 µL aliquot of the human plasma sample to a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (e.g., Sildenafil, 500 ng/mL).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject a 5 µL aliquot into the UPLC-MS/MS system.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Waters Acquity UPLC I-Class system[7]
-
Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm)[4]
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid[4]
-
Flow Rate: 0.7 mL/min[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Incurred Sample Reanalysis Workflow
The ISR process follows a systematic workflow to ensure the integrity of the pharmacokinetic data.
Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).
Bioanalytical Method Validation and Sample Analysis Workflow
The development and application of a bioanalytical method for Tadalafil involves a series of validation steps before and during the analysis of study samples.
Caption: General workflow for bioanalytical method validation and sample analysis.
References
- 1. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method | Bogdanova | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
